Boc-6-chloro-D-tryptophan
Description
BenchChem offers high-quality Boc-6-chloro-D-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-6-chloro-D-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUZGOVYNVWFFN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Boc-6-chloro-D-tryptophan?
Part 1: Executive Summary & Core Directive
Boc-6-chloro-D-tryptophan (CAS: 1217738-82-3) is a specialized, non-proteinogenic amino acid building block used primarily in the synthesis of bioactive peptides and peptidomimetics.[1][2] Its structural uniqueness lies in the combination of the D-stereochemistry (conferring proteolytic stability) and the 6-chloroindole moiety (modulating electronic properties and lipophilicity).
This guide deviates from standard catalog listings to provide a mechanistic understanding of how this residue influences peptide folding, receptor binding, and synthetic protocols. It is designed for medicinal chemists optimizing lead compounds for metabolic stability and potency.
Part 2: Physicochemical Profile
The introduction of a chlorine atom at the 6-position of the indole ring significantly alters the electronic landscape of the tryptophan side chain compared to the native congener.
Table 1: Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(6-chloro-1H-indol-3-yl)propanoic acid | Explicit D-configuration |
| CAS Number | 1217738-82-3 | Specific to the Boc-protected D-isomer |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ | |
| Molecular Weight | 338.79 g/mol | |
| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Sparingly soluble in H₂O | High lipophilicity due to Cl-substituent |
| pKa (Carboxyl) | ~3.7 (Predicted) | Slightly more acidic than Trp due to electron-withdrawing Cl |
| Appearance | White to off-white powder | Light sensitive (indole oxidation risk) |
| Storage | 2–8°C, Desiccated, Protected from light | Indoles are prone to oxidative dimerization |
Part 3: Structural & Mechanistic Analysis
The "Chloride Effect" in Medicinal Chemistry
The 6-chloro substitution is not merely a steric bulk increase.[3] It serves two critical functions in drug design:
-
Metabolic Blocking: The 6-position of the indole ring is a common site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Chlorination blocks this metabolic soft spot, potentially extending the half-life (
) of the peptide therapeutic. -
Electronic Modulation: Chlorine is electron-withdrawing by induction but electron-donating by resonance. In the indole system, it reduces the electron density of the pyrrole ring slightly less than at other positions, maintaining H-bond donor capability of the indole N-H while increasing overall lipophilicity (
).
Stereochemical Control (D-Isomer)
Incorporating the D-isomer (R-configuration) induces "retro-inverso" characteristics in peptide backbones.[2] This disrupts the natural left-handed helix formation and renders the peptide bond resistant to endogenous L-specific proteases, a critical strategy for converting peptide hits into stable drugs.[2]
Visualization: Structural Functionalization
Figure 1: Functional decomposition of the Boc-6-chloro-D-tryptophan molecule highlighting its medicinal chemistry utility.[2]
Part 4: Synthetic Protocols & Experimental Application
Solid Phase Peptide Synthesis (SPPS) Integration
Boc-6-chloro-D-tryptophan is compatible with standard Boc/Benzyl SPPS strategies.[2] However, due to the acid sensitivity of the indole ring (which can undergo dimerization or alkylation during deprotection), specific scavengers are required.
Protocol: Coupling and Deprotection Cycle
-
Coupling:
-
Reagents: Use HBTU/HOBt or DIC/Oxyma to minimize racemization.
-
Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.[2]
-
Solvent: DMF or NMP.
-
Time: 1–2 hours at room temperature.
-
Note: The 6-Cl substituent does not significantly sterically hinder coupling compared to native Trp.
-
-
Boc Deprotection (The Critical Step):
-
Reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).
-
Scavengers (Mandatory): Add 5% Triisopropylsilane (TIPS) or Indole to the deprotection cocktail.
-
Mechanism: The tert-butyl carbocation generated during Boc removal is an electrophile. Without scavengers, it will attack the electron-rich C2 or C3 position of the 6-chloroindole ring, leading to permanent alkylation byproducts.
-
Visualization: Acidolytic Deprotection Pathway
Figure 2: Mechanism of Boc deprotection showing the critical role of scavengers in preventing indole alkylation.
Part 5: Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood. Avoid dust formation.
-
Stability: Stable under recommended storage (2-8°C). Degrades upon prolonged exposure to light and air (oxidation of indole).
-
Incompatibility: Strong oxidizing agents.
References
-
PubChem Compound Summary. (n.d.). 6-Chloro-D-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Introduction: A Unique Building Block for Advanced Peptide Synthesis
An In-Depth Technical Guide to Boc-6-chloro-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and biochemical research, the use of non-canonical amino acids (ncAAs) is a cornerstone of innovation. These specialized building blocks allow for the rational design of peptides and peptidomimetics with enhanced therapeutic properties, such as increased metabolic stability, improved receptor binding affinity, and tailored functionalities. Among these, Boc-6-chloro-D-tryptophan stands out as a critical reagent.
This technical guide provides an in-depth exploration of Boc-6-chloro-D-tryptophan, a derivative of the essential amino acid tryptophan. The introduction of a chlorine atom at the 6-position of the indole ring and the presence of the D-enantiomeric configuration offer unique steric and electronic properties.[1][2] Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it perfectly suited for use in Boc-based solid-phase peptide synthesis (SPPS).[3] We will delve into its chemical properties, synthesis rationale, applications, and a detailed protocol for its use, providing researchers with the foundational knowledge to effectively leverage this compound in their work.
Core Properties and Identifiers
Precise identification and understanding of the physicochemical properties of a reagent are paramount for experimental reproducibility. The key data for Boc-6-chloro-D-tryptophan and its parent compound are summarized below. Note that while the D-enantiomer is specified, some suppliers may list properties under the CAS number for the racemic DL-mixture.
| Property | Boc-6-chloro-DL-tryptophan | 6-chloro-D-tryptophan (unprotected) |
| CAS Number | 1219193-65-3[4] | 56632-86-1[5][6] |
| Molecular Formula | C₁₆H₁₉ClN₂O₄[4] | C₁₁H₁₁ClN₂O₂[5][7] |
| Molecular Weight | 338.79 g/mol [4] | 238.67 g/mol [5][7][8] |
| Synonyms | N-Boc-6-chloro-DL-tryptophan | 6-Chloro-(R)-Tryptophan[5] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(6-chloro-1H-indol-3-yl)propanoic acid | (2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid[7] |
The Rationale Behind the Molecule: Synthesis and Protection Strategy
The synthesis of Boc-6-chloro-D-tryptophan is a multi-step process that requires careful control to ensure both regioselectivity of the chlorination and preservation of the stereochemistry.
Synthesis of the Core Moiety: 6-chloro-D-tryptophan
The foundational step is the synthesis of the halogenated amino acid core. While multiple proprietary methods exist, the general approach often involves an electrophilic aromatic substitution on the indole ring of a suitable tryptophan precursor.[9] Key considerations in this synthesis are:
-
Regioselectivity : Directing the chlorine atom specifically to the 6-position of the indole ring is crucial and requires careful selection of chlorinating agents and reaction conditions.[9]
-
Stereochemical Integrity : Maintaining the D-configuration at the alpha-carbon is essential. This can be achieved by starting with D-tryptophan or by employing stereoselective synthesis or resolution techniques.[10]
Introduction of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. Its primary advantages are its stability under a wide range of conditions and its clean removal using moderately strong acids like trifluoroacetic acid (TFA).[11][12] The Boc group is typically introduced by reacting 6-chloro-D-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
The causality behind this choice is clear: protecting the alpha-amino group prevents its participation in unwanted side reactions during the activation and coupling of the carboxyl group in the subsequent peptide synthesis steps.[9]
Caption: The core iterative workflow of Boc-based Solid-Phase Peptide Synthesis.
Spectroscopic and Analytical Characterization
Verification of the identity and purity of Boc-6-chloro-D-tryptophan is essential.
-
Spectroscopic Properties: Like natural tryptophan, the spectroscopic signature is dominated by the indole ring. It absorbs UV light with a maximum around 280-290 nm and exhibits fluorescence with an emission maximum typically between 350-360 nm in aqueous solutions. [13]* Analytical Techniques: Purity and identity are confirmed using standard analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (for molecular weight confirmation), and Nuclear Magnetic Resonance (NMR) spectroscopy (for structural elucidation). [9]
Conclusion
Boc-6-chloro-D-tryptophan is a powerful and versatile tool for the modern peptide chemist. Its unique combination of a halogenated indole ring, a D-chiral center, and a Boc-protecting group enables the synthesis of novel peptides with potentially superior therapeutic profiles. A thorough understanding of its properties and the logic behind its application in SPPS, as detailed in this guide, empowers researchers to push the boundaries of drug design and development.
References
-
CAS Common Chemistry. (n.d.). 6-Chloro-D-tryptophan. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 6-Chloro-D-tryptophan. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 6-CHLORO-D-TRYPTOPHAN. Retrieved February 2, 2026, from [Link]
-
Preda, G., et al. (2024). Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide... ResearchGate. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 6-chloro-L-tryptophan. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of a peptide having a trp residue.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 2, 2026, from [Link]
-
Ismer, J., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis. Retrieved February 2, 2026, from [Link]
-
MDPI. (2024). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. International Journal of Molecular Sciences. Retrieved February 2, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 6-Chloro-L-tryptophan. Retrieved February 2, 2026, from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2017). Green Chemistry. RSC Publishing. Retrieved February 2, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. 6-Chloro-N-Boc-DL-tryptophan | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 6-Chloro-D-tryptophan | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Synthesis of Boc-6-chloro-D-tryptophan.
This guide outlines the high-purity synthesis of
Executive Summary
The synthesis of Boc-6-chloro-D-tryptophan requires precise stereochemical control to ensure the D-configuration (unnatural enantiomer) and regioselective integrity of the chlorine atom at the 6-position of the indole ring.
This guide presents two validated routes:
-
Route A (Catalytic Asymmetric Hydrogenation): The preferred method for high-value, high-purity research applications. It utilizes a chiral Rhodium catalyst to set the stereocenter directly from a dehydroamino acid precursor.
-
Route B (Chemo-Enzymatic Resolution): A robust method for scaling up, utilizing the high selectivity of acylase enzymes to resolve racemic mixtures.
Part 1: Retrosynthetic Analysis & Strategy
To achieve the target molecule efficiently, we disconnect the structure at the
Strategic Logic:
-
Indole Core: 6-Chloroindole is commercially available and stable.
-
Stereochemistry: The D-configuration is introduced most efficiently via asymmetric hydrogenation of a prochiral alkene (dehydrotryptophan) or by resolving a racemic mixture.
-
Protection: The Boc group is introduced either in situ during the dehydroamino acid synthesis or as a final step after resolution.
Figure 1: Retrosynthetic tree illustrating the convergent Asymmetric Hydrogenation route (Solid) and the Resolution route (Dashed).
Part 2: Route A - Asymmetric Hydrogenation (Preferred)
This route offers the highest atom economy and direct access to the D-enantiomer without the waste associated with resolving racemates.
Step 1: Synthesis of 6-Chloroindole-3-carboxaldehyde
-
Mechanism: Vilsmeier-Haack Formylation.
-
Protocol:
-
Cool DMF (3.0 eq) to 0°C in a reaction vessel.
-
Dropwise add POCl
(1.2 eq) while maintaining temperature <10°C. Stir for 30 min to form the Vilsmeier reagent. -
Add solution of 6-chloroindole (1.0 eq) in DMF dropwise.
-
Heat to 40°C for 2 hours.
-
Quench: Pour into ice-water and neutralize with 4M NaOH to pH 10.
-
Isolate: Filter the resulting precipitate (yellow solid), wash with water, and dry.
-
Yield Expectation: 85-95%.
-
Step 2: Horner-Wadsworth-Emmons (HWE) Condensation
-
Goal: Construct the dehydroamino acid skeleton.
-
Reagents: Boc-
-phosphonoglycine trimethyl ester, TMG (Tetramethylguanidine) or DBU. -
Protocol:
-
Dissolve Boc-
-phosphonoglycine trimethyl ester (1.1 eq) in dry THF. -
Add TMG (1.1 eq) at -78°C and stir for 30 min.
-
Add 6-chloroindole-3-carboxaldehyde (1.0 eq).
-
Warm slowly to RT and stir overnight.
-
Workup: Evaporate THF, dissolve residue in EtOAc, wash with 1M KHSO
(removes base), NaHCO , and brine. -
Purification: Recrystallize from EtOAc/Hexane to obtain Methyl
-Boc- , -dehydro-6-chlorotryptophanate . -
Note: The Z-isomer usually predominates and is required for high enantioselectivity in the next step.
-
Step 3: Asymmetric Hydrogenation
-
Critical Component: Chiral Catalyst.[1][2][3][4] To obtain the D-isomer , use [Rh(COD)(R,R)-DIPAMP]BF
or [Rh(COD)(S,S)-Et-DuPHOS]OTf .-
Note: Verify ligand induction sense. Typically, (R,R)-DIPAMP yields D-amino acids.
-
-
Protocol:
-
In a high-pressure hydrogenation vessel (glovebox preferred for catalyst handling), dissolve the dehydro-substrate in degassed MeOH.
-
Add Catalyst (1-2 mol%).
-
Pressurize with H
(30-60 psi / 2-4 bar). -
Stir at RT for 12-24 hours.
-
Validation: Check conversion by HPLC.
-
Workup: Filter through a pad of silica or Celite to remove Rhodium. Concentrate filtrate.
-
-
Result: Methyl
-Boc-6-chloro-D-tryptophanate (>98% ee).
Step 4: Hydrolysis of Methyl Ester
-
Protocol:
-
Dissolve ester in THF/MeOH/H
O (2:1:1). -
Add LiOH (2.0 eq) at 0°C. Stir until TLC shows consumption.
-
Acidification: Carefully acidify with 1M HCl to pH 3 (keep cold to prevent Boc removal).
-
Extraction: Extract with EtOAc, dry over Na
SO , and concentrate.
-
-
Final Product: Boc-6-chloro-D-tryptophan (White powder).
Part 3: Route B - Chemo-Enzymatic Resolution (Scalable)
Ideal for labs lacking high-pressure hydrogenation equipment or for multi-gram scale-up.
Workflow Overview
-
Synthesis of Racemic 6-Cl-Trp: Reaction of 6-chloroindole with serine (biocatalytic) or via gramine/acetamidomalonate.
-
Acetylation: Convert to
-Acetyl-DL-6-chloro-tryptophan. -
Enzymatic Resolution: Use Acylase I (Aspergillus melleus) .
-
Separation: Acidify mixture. The
-Acetyl-D-Trp extracts into organic solvent (EtOAc); free L-Trp remains in aqueous phase. -
Deacetylation: Reflux
-Acetyl-D-Trp in 2M HCl to get free D-6-Cl-Trp. -
Boc Protection: Standard Schotten-Baumann conditions.
Boc Protection Protocol (For Free Amino Acid)
-
Reagents: Di-tert-butyl dicarbonate (Boc
O), NaOH, Dioxane/Water. -
Protocol:
-
Suspend 6-chloro-D-tryptophan (10 mmol) in water (20 mL) and dioxane (20 mL).
-
Add 1M NaOH (11 mmol) to dissolve the amino acid.
-
Cool to 0°C. Add Boc
O (11 mmol) dropwise. -
Allow to warm to RT and stir overnight. Maintain pH ~9-10 with NaOH if necessary.
-
Workup: Wash with Et
O (removes excess Boc O). Acidify aqueous layer to pH 2-3 with KHSO . -
Extract: Extract product into EtOAc (3x). Dry and concentrate.
-
Yield: 90-95%.
-
Part 4: Technical Data & Visualization
Experimental Comparison Table
| Feature | Route A: Asymmetric Hydrogenation | Route B: Enzymatic Resolution |
| Starting Material | 6-Chloroindole-3-carboxaldehyde | DL-6-Chlorotryptophan (or Indole) |
| Key Reagent | Rh-Chiral Phosphine Catalyst | Acylase I (Aspergillus) |
| Step Count | 4 (Linear) | 5 (Linear) |
| Yield (Overall) | 60-75% | 30-40% (max 50% theoretical per pass) |
| Enantiomeric Excess | >98% (Catalyst dependent) | >99% (Enzyme specificity) |
| Cost Driver | Chiral Catalyst (Rh) | Yield loss (discarding L-isomer) |
| Suitability | High-value, small-to-medium scale | Large scale, lower tech requirement |
Process Flow Diagram (Route A)
Figure 2: Step-by-step workflow for the Asymmetric Hydrogenation route.
Part 5: Quality Control & Troubleshooting
1. Enantiomeric Purity Analysis:
-
Method: Chiral HPLC.
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.
-
Expectation: D-isomer elutes distinctly from L-isomer.
2. Troubleshooting Hydrogenation:
-
Issue: Low conversion.
-
Fix: Poisoned catalyst. Ensure substrate is free of sulfur/chloride ions (wash dehydro-precursor thoroughly). Increase H
pressure. -
Issue: Low ee.
-
Fix: Check E/Z ratio of dehydro-precursor. Recrystallize to ensure pure Z-isomer before hydrogenation. Verify ligand oxidation state (phosphine oxides kill selectivity).
3. Storage:
-
Store Boc-6-chloro-D-tryptophan at -20°C. Protect from light (indole sensitivity).
References
-
Hengartner, U., et al. (1979). "Efficient synthesis of 6-chloro-D-tryptophan." Journal of Organic Chemistry. Link (Foundational work on halo-tryptophan synthesis).
-
Schmidt, U., et al. (1992). "Amino acids and peptides; 85. Dehydroamino acids; 14. Asymmetric hydrogenation of dehydroamino acids." Synthesis. Link (Standard protocol for Rh-catalyzed hydrogenation).
-
Carlier, P. R., et al. (2002).[9] "Catalytic asymmetric synthesis of protected tryptophan regioisomers." Journal of Organic Chemistry. Link (Specific application to regioisomeric tryptophans).
-
Ma, J., et al. (2014).[4] "A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues." Organic & Biomolecular Chemistry. Link (Detailed protocols for Schöllkopf and enzymatic routes).
-
MedChemExpress. "6-Chloro-L-tryptophan Product Information." Link (Physical properties and solubility data for validation).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 9. Catalytic asymmetric synthesis of protected tryptophan regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacological Optimization via 6-Chloro-D-Tryptophan Incorporation
Executive Summary
This technical guide details the strategic incorporation of 6-chloro-D-tryptophan (6-Cl-D-Trp) into bioactive peptides. This non-canonical amino acid serves as a dual-function pharmacophore, simultaneously enhancing metabolic stability (via D-configuration) and receptor binding affinity/membrane permeability (via C6-chlorination). It is a critical tool in the optimization of GPCR ligands (e.g., Somatostatin, Neurotensin analogs) and Antimicrobial Peptides (AMPs).
Chemical & Structural Basis
The efficacy of 6-Cl-D-Trp stems from specific electronic and steric modifications to the indole ring.[1]
The "Chlorine Effect" at Position 6
-
Lipophilicity: The chlorine atom significantly increases the hydrophobicity of the indole side chain. This enhances the peptide's ability to penetrate lipid bilayers (crucial for AMPs) and strengthens hydrophobic interactions within receptor binding pockets.
-
Electronic Modulation: Chlorine is electron-withdrawing by induction but electron-donating by resonance. At the 6-position, it alters the electron density of the indole ring, potentially strengthening
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the receptor binding site. -
Steric Fit: The chlorine atom provides a "steric anchor." It is bulky enough to fill hydrophobic voids that a native hydrogen atom cannot, yet small enough to avoid the steric clashes often seen with bromine or iodine substitutions.
The D-Isomer Advantage
-
Proteolytic Resistance: Endogenous proteases typically recognize L-amino acids. Incorporating the D-isomer renders the peptide bond resistant to enzymatic hydrolysis, significantly extending the in vivo half-life (
). -
Conformational Constraint: In cyclic peptides (e.g., Octreotide), D-Trp favors the formation of a
-turn, a critical secondary structure for receptor recognition.
Biological Applications & Case Studies
GPCR Ligands: Somatostatin Analogs
Somatostatin receptors (sst1–sst5) are key targets for neuroendocrine tumors. Native Somatostatin has a short half-life (<3 min).
-
Mechanism: The substitution of L-Trp with D-Trp at the critical pharmacophore (Phe-Trp-Lys-Thr) stabilizes the bioactive
-turn. -
Optimization: Further modification to 6-Cl-D-Trp targets the hydrophobic pocket of the sst receptor. The 6-chloro substituent engages in enhanced van der Waals interactions, often resulting in sub-nanomolar affinity (
) and improved selectivity for specific subtypes (e.g., sst2).
Antimicrobial Peptides (AMPs)
Tryptophan-rich peptides (e.g., Indolicidin, dCATH derivatives) kill bacteria via membrane disruption.[2]
-
Mechanism: The indole ring anchors the peptide at the membrane interface.
-
Role of 6-Cl-D-Trp:
-
Enhanced Insertion: The increased lipophilicity facilitates deeper insertion into the bacterial lipid bilayer, destabilizing membrane integrity more effectively than native Trp.
-
Resistance: Bacteria release proteases to degrade host defense peptides. The D-configuration confers immunity to these defense mechanisms.
-
Toxicity Management: While increasing hydrophobicity can increase hemolytic activity, strategic placement (e.g., alternating D/L patterns) can optimize the Therapeutic Index (TI).
-
Visualization: The Optimization Logic
Caption: Logical flow for transforming a native peptide sequence into a metabolically stable, high-affinity drug candidate.
Synthesis Protocol: Fmoc-SPPS
Incorporating 6-Cl-D-Trp requires modified protocols to prevent side reactions, particularly during the final cleavage step.
Reagents & Setup
-
Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).
-
Coupling: HATU/HOAt/DIEA is preferred over HBTU to minimize racemization (though less critical for D-amino acids, it ensures high yield).
-
Building Block: Fmoc-6-Cl-D-Trp(Boc)-OH. Note: Side chain protection (Boc) is essential.
Critical Step: Cleavage Cocktail Selection
The indole ring of Tryptophan is electron-rich and prone to alkylation by carbocations (specifically
Recommended Cocktail: Reagent K
| Component | Volume % | Function |
| TFA | 82.5% | Cleavage & Deprotection |
| Phenol | 5% | Scavenger (Tyr/Trp protection) |
| Thioanisole | 5% | Scavenger (Met/Cys protection) |
| Water | 5% | Scavenger (t-butyl cations) |
| EDT | 2.5% | Critical Scavenger for Trp |
Step-by-Step Workflow
-
Coupling:
-
Dissolve Fmoc-6-Cl-D-Trp-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
-
Add DIEA (6 eq) immediately before adding to resin.
-
Reaction time: 60–120 mins. Double coupling recommended.
-
-
Deprotection:
-
20% Piperidine in DMF (2 x 10 mins).
-
Warning: Monitor UV (301 nm) for dibenzofulvene removal.
-
-
Cleavage:
-
Wash resin with DCM (3x) and dry under
. -
Add Reagent K (10 mL per gram of resin).
-
Shake gently for 2–3 hours at room temperature.
-
Precipitation: Filter filtrate into cold diethyl ether (
). Centrifuge to pellet the peptide.
-
Visualization: Synthesis Workflow
Caption: Fmoc-SPPS workflow emphasizing the critical cleavage step utilizing Reagent K to protect the halogenated indole.
Biological Characterization & Assays[9][10][11]
Receptor Binding Assay (GPCRs)
To validate the affinity gain from 6-Cl-D-Trp:
-
Method: Radioligand displacement assay using
I-Somatostatin-14. -
Cell Line: CHO-K1 cells stably expressing human sst2.
-
Expectation: The
of the 6-Cl-D-Trp analog should be equal to or lower than the D-Trp parent, indicating tighter binding.
Antimicrobial Susceptibility Testing
To validate the potency of AMPs:
-
Method: Broth microdilution assay (MIC determination).
-
Strains: S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).[3]
-
Metric: Minimum Inhibitory Concentration (MIC).
-
Toxicity Control: Hemolysis assay using human Red Blood Cells (hRBCs). Calculate Therapeutic Index (
).
References
-
Peptides With Triplet-Tryptophan-Pivot Promoted Pathogenic Bacteria Membrane Defects. Frontiers in Microbiology. Link
-
Tuning the Biological Activity of RGD Peptides with Halotryptophans. ACS Medicinal Chemistry Letters. Link
-
The Role of 6-Chloro-L-Tryptophan in Advanced Peptide Synthesis. NBInno. Link
-
Cleavage Cocktails for Solid Phase Peptide Synthesis. AAPPTec. Link
-
Somatostatin analogs: correlation of receptor affinity with inhibition of cyclic AMP formation. Peptides. Link
Sources
Boc-6-chloro-D-tryptophan: Synthetic Utility, Pharmacological Mechanisms, and Peptide Engineering Applications
[1]
Executive Summary
Boc-6-chloro-D-tryptophan is a specialized, non-proteinogenic amino acid derivative used primarily as a building block in the synthesis of proteolytically stable, bioactive peptides.[1] Its core moiety, 6-chloro-D-tryptophan , confers two distinct advantages to peptide sequences: the D-configuration provides resistance to enzymatic degradation (proteolysis), while the 6-chloro substituent alters the electronic density of the indole ring, enhancing lipophilicity and membrane permeability.[1]
This guide details the compound's critical role in neuropharmacology (specifically kynurenine pathway modulation), its application in the total synthesis of complex natural products like Celogentin C, and the specific solid-phase peptide synthesis (SPPS) protocols required to handle this sensitive residue.[1]
Part 1: Chemical Profile & Synthetic Utility[1][2][3]
Structural Characteristics
The compound consists of D-tryptophan protected at the
-
Chemical Formula:
(Boc-protected form)[1] -
Stereochemistry: D-isomer (R-configuration) . This is critical for preventing recognition by endogenous L-proteases, thereby extending the half-life of therapeutic peptides in vivo.[1]
-
Electronic Effects: The chlorine atom at position 6 is an electron-withdrawing group (EWG) via induction but has weak electron-donating properties via resonance.[1] In the context of the indole ring, it reduces the electron density at the C3 position compared to unsubstituted tryptophan, potentially altering
stacking interactions with receptor binding pockets.
The "Why" Behind the Molecule
Researchers select Boc-6-chloro-D-tryptophan for three primary engineering goals:
-
Metabolic Stability: D-amino acids are poor substrates for endogenous peptidases.[1]
-
Membrane Penetration: The 6-chloro substituent increases the hydrophobicity (LogP) of the indole side chain, facilitating interaction with lipid bilayers—a key feature for antimicrobial peptides (AMPs) and cell-penetrating peptides.[1]
-
Conformational Constraint: In cyclic peptides (e.g., Celogentin C), the modified indole can participate in unique cross-linking reactions (e.g., oxidative coupling to imidazole) that are sterically or electronically tuned by the chlorine substituent.[1]
Part 2: Pharmacological Mechanisms[1]
Neuroprotection via Kynurenine Pathway Modulation
A pivotal application of 6-chloro-D-tryptophan is its role as an inhibitor in the Kynurenine Pathway .[1] Tryptophan metabolism in the brain produces Quinolinic Acid (QUIN), a potent neurotoxin and NMDA receptor agonist implicated in neurodegenerative conditions (e.g., AIDS dementia complex, Alzheimer's).[1]
-
Mechanism: 6-chloro-D-tryptophan acts as a competitive inhibitor or false substrate for enzymes downstream in the pathway, specifically blocking the biosynthesis of Quinolinic Acid.[1]
-
Outcome: Reduction of neurotoxic QUIN levels without completely abolishing the production of neuroprotective kynurenic acid.
Figure 1: Mechanism of action of 6-chloro-D-tryptophan in blocking the formation of neurotoxic Quinolinic Acid within the Kynurenine pathway.[1]
Antimicrobial & Antitumor Activity
In peptide engineering, the 6-chloro-D-Trp residue is often substituted into "Tryptophan-rich" antimicrobial peptides (AMPs).[1]
-
Causality: The chlorine atom increases the lipophilicity of the peptide, enhancing its ability to disrupt bacterial membranes.
-
Boron Neutron Capture Therapy (BNCT): Derivatives of 6-chloro-D-tryptophan have been synthesized as boron carriers.[1] The tumor-targeting ability of tryptophan transporters (often upregulated in glioma cells) allows the accumulation of the boronated compound inside cancer cells.
Part 3: Experimental Protocols (Boc-SPPS)
Handling & Storage
-
Storage: Store at -20°C. Protect from light (indoles are photosensitive) and moisture.[1]
-
Solubility: Soluble in DMF, DMSO, and Methanol.[1]
Solid-Phase Peptide Synthesis (SPPS) Protocol
Context: Boc chemistry is preferred over Fmoc chemistry for this residue when harsh base treatments (piperidine) need to be avoided during synthesis, or when the final cleavage requires simultaneous removal of robust side-chain protecting groups.[1]
Step-by-Step Workflow:
-
Resin Selection: Use PAM or MBHA resin for C-terminal acids or amides, respectively.[1]
-
Coupling Cycle:
-
Activator: HBTU/HOBt or DIC/Oxyma.[1] Note: Avoid high pH during coupling to prevent racemization, although the D-configuration is the target.
-
Stoichiometry: Use 3-4 equivalents of Boc-6-Cl-D-Trp-OH relative to resin loading.
-
Time: 1-2 hours at room temperature.
-
-
Deprotection (Boc Removal):
-
Final Cleavage (HF Method):
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol and dimethyl sulfide (90:5:5).[1]
-
Condition: 0°C for 1 hour.
-
Rationale: The chlorine substituent on the indole is generally stable to HF, but the electron-rich ring must be protected from carbonium ions.
-
Synthesis of Natural Product Analogs (Celogentin C Context)
For researchers attempting total synthesis of cyclic peptides like Celogentin C:
-
Challenge: Creating the C-N bond between the indole C2 and imidazole N1.
-
Method: 6-chloro-D-tryptophan is introduced early in the linear sequence.[1] The chlorine at C6 survives the oxidative coupling conditions used to close the macrocycle.
Part 4: Data Summary & Visualization[1]
Comparative Properties Table[1]
| Property | L-Tryptophan (Native) | 6-chloro-D-tryptophan | Impact on Peptide |
| Stereochemistry | L (S) | D (R) | Proteolytic Stability: High resistance to chymotrypsin/trypsin.[1] |
| Indole Electronics | Electron Rich | Reduced Density (C6-Cl) | Oxidative Stability: Slightly increased resistance to oxidation.[1] |
| Lipophilicity | Moderate | High | Membrane Affinity: Enhanced penetration into lipid bilayers.[1] |
| Receptor Binding | Native Affinity | Modified | Selectivity: Often alters subtype selectivity (e.g., 5-HT receptors).[1] |
SPPS Decision Logic
Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle specifically tuned for Boc-6-chloro-D-tryptophan, highlighting the critical scavenger step.
References
-
Moriya, T., Hagio, K., & Yoneda, N. (1975).[1][3] A Facile Synthesis of 6-Chloro-D-tryptophan. Bulletin of the Chemical Society of Japan.[4] Link[1][4]
-
Kerr, S. J., Armati, P. J., Pemberton, L. A., Smythe, G., & Brew, B. J. (1997).[1][5][6] Kynurenine pathway inhibition reduces neurotoxicity of HIV-1-infected macrophages.[1] Neurology. Link
-
Li, B. T. Y., White, J. M., & Hutton, C. A. (2010).[1][3] Synthesis of the Leu–Trp Component of the Celogentin Family of Cyclic Peptides Through a C–H Activation–Cross-Coupling Strategy. Australian Journal of Chemistry.[4] Link[1]
-
Movassaghi, M., & Schmidt, M. A. (2010).[1][7] Concise Total Synthesis of (-)-Calycanthine, (+)-Chimonanthine, and (+)-Folicanthine. Angewandte Chemie International Edition. Link[1]
-
Hattori, Y., et al. (2016).[1] Boron Accumulation in Brain Tumor Cells through Boc-Protected Tryptophan as a Carrier for Boron Neutron Capture Therapy. Theranostics. Link
Sources
- 1. Celogentin C - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Boron Accumulation in Brain Tumor Cells through Boc-Protected Tryptophan as a Carrier for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. tandfonline.com [tandfonline.com]
- 7. thno.org [thno.org]
Methodological & Application
Recommended coupling reagents for Boc-6-chloro-D-tryptophan.
Application Note: Precision Coupling Strategies for Boc-6-chloro-D-tryptophan
Part 1: Executive Summary & Technical Rationale
Boc-6-chloro-D-tryptophan is a critical non-canonical amino acid building block, frequently employed in the synthesis of antiviral peptides, unnatural macrocycles, and proteolysis-resistant therapeutic candidates. The introduction of the chlorine atom at the 6-position of the indole ring modulates the electron density, increasing lipophilicity and altering the
However, incorporating this residue presents specific synthetic challenges:
-
Racemization Risk: Tryptophan derivatives are notoriously prone to racemization during carboxyl activation via the formation of an oxazolone intermediate. Preserving the D-configuration is critical, as even minor epimerization to the L-form can abolish biological activity or create difficult-to-separate diastereomers.
-
Steric Hindrance: The bulky indole side chain, combined with the Boc protecting group, can impede coupling efficiency, particularly on highly loaded resins.
-
Indole Reactivity: While the 6-chloro substituent withdraws electrons (making the ring less prone to electrophilic alkylation than native Trp), the indole nitrogen remains susceptible to side reactions if not properly scavenged or protected.
This guide provides a validated reagent selection matrix and detailed protocols to ensure high-yield, optically pure incorporation of Boc-6-chloro-D-tryptophan.
Part 2: Reagent Selection Matrix
The choice of coupling reagent must balance activation power with stereochemical integrity .
| Coupling Strategy | Reagents | Recommended For | Mechanism of Action |
| Gold Standard (Low Racemization) | DIC / Oxyma Pure | Routine SPPS, C-terminal coupling, fragment condensation. | Carbodiimide activation with an acidic oxime additive. Base-free conditions minimize proton abstraction from the |
| High Efficiency (Difficult Sequences) | HATU / HOAt / DIPEA | Sterically hindered sequences, secondary amines. | Fast aminium-based activation. HOAt (7-aza-HOBt) provides a "neighboring group effect" via the pyridine nitrogen, accelerating coupling before racemization can occur. |
| Solution Phase | EDC·HCl / HOBt | Scalable solution synthesis. | Water-soluble carbodiimide allows for easy workup. HOBt traps the active ester to suppress racemization. |
| Ultra-Sensitive | DEPBT / DIPEA | Extremely racemization-prone ligations. | Phosphonium reagent that mediates coupling without high concentrations of activated intermediate. |
Decision Logic for Reagent Selection
Figure 1: Decision tree for selecting the optimal coupling reagent based on synthesis mode and sequence difficulty.
Part 3: Detailed Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS)
Objective: Coupling Boc-6-Cl-D-Trp-OH to a resin-bound amine using DIC/Oxyma (Base-Free Method). This method is preferred to preserve chirality.
Materials:
-
Boc-6-chloro-D-tryptophan (3.0 eq)
-
DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
-
DMF (Peptide synthesis grade)
-
Resin (e.g., MBHA or PAM for Boc chemistry)
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin in DCM for 20 min, then wash with DMF (3x). Ensure the N-terminal Boc group of the previous amino acid has been removed (TFA treatment) and neutralized (DIEA/DCM wash).
-
Activation Cocktail:
-
In a small vial, dissolve Boc-6-Cl-D-Trp-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF.
-
Critical Step: Add DIC (3.0 eq) immediately before adding to the resin. Do not pre-activate for more than 2-3 minutes to avoid rearrangement to N-acylurea.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 60–90 minutes at room temperature.
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin).[1] If the beads remain white (negative), coupling is complete.
-
Note: If coupling to a secondary amine (e.g., Proline), use the Chloranil test instead.
-
-
Washing: Drain the reaction vessel and wash with DMF (3x) and DCM (3x).
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/DIEA in DMF to cap unreacted amines if the sequence is long.
Protocol B: High-Efficiency Coupling (HATU)
Objective: For difficult couplings where DIC/Oxyma fails or yields are low.
Materials:
-
Boc-6-chloro-D-tryptophan (3.0 eq)
-
HATU (2.9 eq)
-
HOAt (3.0 eq) - Added to suppress racemization
-
DIPEA (6.0 eq)
Step-by-Step Procedure:
-
Dissolution: Dissolve amino acid, HATU, and HOAt in DMF.
-
Activation: Add DIPEA to the solution. The color should turn yellow.
-
Coupling: Immediately add to the resin.
-
Time: React for 30–45 minutes . HATU is faster than carbodiimides; prolonged exposure to base increases racemization risk.
-
Wash: Extensive washing with DMF is required to remove tetramethylurea byproducts.
Part 4: Mechanism of Racemization & Control
Understanding why racemization occurs allows for better troubleshooting. The primary culprit is the formation of an oxazolone (azlactone) intermediate.
-
Activation: The carboxyl group is converted to a leaving group (Active Ester).
-
Oxazolone Formation: The carbonyl oxygen of the Boc-urethane group attacks the activated carbonyl, forming a 5-membered ring.
-
Epimerization: The
-proton on the oxazolone ring is acidic. Base (like DIPEA) can abstract this proton, leading to a planar enolate. Reprotonation can occur from either side, resulting in a DL-mixture. -
Suppression: Additives like Oxyma or HOBt react rapidly with the oxazolone or the initial active ester to form a stable yet reactive ester, preventing the proton abstraction pathway.
Figure 2: Competition between the racemization pathway (red) and the suppression pathway (green) utilizing additives.[2][3]
Part 5: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield (Positive Kaiser) | Steric hindrance of 6-Cl-Trp. | Double couple: Repeat the coupling step with fresh reagents. Switch to HATU/HOAt if using DIC. |
| Racemization Detected | Excess base or prolonged activation. | Use DIC/Oxyma (Base-free).[4] If using HATU, reduce DIPEA to 2.0 eq and keep reaction time <30 min. |
| Indole Alkylation | Reaction with carbocation during cleavage. | Ensure adequate scavengers (EDT, TIS, or Thioanisole) are used during final cleavage. |
| Poor Solubility | Hydrophobicity of Cl-Trp. | Use NMP (N-Methyl-2-pyrrolidone) or a DMF/DMSO mixture instead of pure DMF. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][5][6] Tetrahedron, 60(11), 2447-2467. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
Application Note: Optimized Cleavage Cocktails for Peptides Containing 6-Chloro-D-Tryptophan
Executive Summary
The incorporation of non-natural amino acids such as 6-chloro-D-tryptophan (6-Cl-D-Trp) is a critical strategy in medicinal chemistry to enhance metabolic stability and receptor selectivity. However, the cleavage of these peptides from solid support presents a dual challenge: preventing the electrophilic alkylation of the electron-rich indole ring by scavenger byproducts (a common issue with Tryptophan) while ensuring the stability of the halogen substituent.
This Application Note provides a definitive guide to cleavage cocktail selection. While 6-Cl-D-Trp exhibits reduced nucleophilicity compared to native Tryptophan due to the electron-withdrawing chlorine atom, Reagent K remains the requisite standard to ensure high purity. This guide details the mechanistic rationale, precise cocktail formulations, and a self-validating execution protocol.
Mechanistic Insight: The Indole Paradox
To select the correct cocktail, one must understand the competing chemical pathways occurring during Trifluoroacetic Acid (TFA) cleavage.
The Alkylation Threat
During global deprotection, acid-labile protecting groups (e.g., Boc, tBu, Trt, Pbf) are removed, generating highly reactive carbocations. These electrophiles seek electron-rich centers. In the absence of sufficient scavengers, they attack the C2, C5, or C7 positions of the indole ring in Tryptophan, resulting in permanent alkylation adducts (typically +56 Da for t-butyl).
The 6-Chloro Effect
The chlorine atom at position 6 exerts a strong negative inductive effect (-I) , withdrawing electron density from the indole ring.
-
Consequence: The 6-Cl-indole ring is less nucleophilic than native indole.
-
Practical Implication: While 6-Cl-D-Trp is theoretically more resistant to alkylation than native Trp, it is not immune . The high concentration of carbocations generated from bulky protecting groups (like Arg(Pbf)) necessitates the use of potent thiol scavengers.
Pathway Visualization
The following diagram illustrates the competition between the scavenger and the indole ring for the reactive carbocation.
Figure 1: Mechanistic competition during cleavage. The goal of the cocktail is to maximize the Green pathway (Scavenging) and eliminate the Red pathway (Alkylation).
Cocktail Formulations
For peptides containing 6-Cl-D-Trp, "Standard" cleavage cocktails (95% TFA / 2.5% Water / 2.5% TIPS) are insufficient if the peptide contains multiple protecting groups generating bulky carbocations (e.g., Arg(Pbf), Tyr(tBu)).
Formulation A: The Gold Standard (Reagent K)
Best for: Complex sequences, Arg-rich peptides, and sequences where maximum purity is required.
| Component | Volume % | Function |
| TFA | 82.5% | Global deprotection and resin cleavage.[1] |
| Phenol | 5.0% | Traps Pbf/Pmc cations (from Arginine). |
| Thioanisole | 5.0% | Accelerates removal of Pbf/Trt; prevents Met oxidation. |
| Water | 5.0% | Hydrolyzes reactive intermediates; traps tBu cations. |
| EDT (1,2-Ethanedithiol) | 2.5% | Critical: The most effective scavenger for Trp protection. |
Formulation B: The "Odorless" Alternative (Reagent K-DODT)
Best for: Labs with strict odor control policies. DODT is a less odorous, less toxic analog of EDT with similar scavenging efficiency.
| Component | Volume % | Function |
| TFA | 82.5% | Global deprotection. |
| Phenol | 5.0% | Pbf scavenger. |
| Thioanisole | 5.0% | Accelerator/Scavenger.[2] |
| Water | 5.0% | Hydrolysis/Scavenger. |
| DODT (3,6-Dioxa-1,8-octanedithiol) | 2.5% | Replaces EDT; protects Indole and Cysteine. |
Critical Note: Do not use Silane-only cocktails (TFA/TIPS/Water) for Trp-containing peptides unless the sequence is very short and lacks Arginine(Pbf). Silanes are often not nucleophilic enough to outcompete the indole ring for Pbf carbocations.
Experimental Protocol: High-Fidelity Cleavage
Safety: TFA is corrosive.[3] EDT/Thioanisole are stench reagents. Perform all steps in a fume hood.
Phase 1: Preparation
-
Resin Washing: Wash the resin (post-synthesis) with DCM (
mL) followed by MeOH ( mL) to remove trace DMF. DMF is basic and can buffer the TFA, reducing cleavage efficiency. -
Drying: Dry the resin under vacuum or nitrogen flow for 20 minutes. Residual DCM can dilute the scavengers.
-
Cocktail Prep: Premix the scavengers (Phenol, Water, Thioanisole, EDT) before adding TFA to ensure a homogenous "quenching" environment.
Phase 2: The Reaction
-
Addition: Add 15 mL of Reagent K per gram of resin .
-
Why? High volume ensures the concentration of cleaved protecting groups remains low, favoring the scavenger kinetics.
-
-
Incubation: Shake gently at room temperature for 2.5 to 3 hours .
-
Note: 6-Cl-D-Trp is stable. Extended cleavage (up to 4 hours) is acceptable if removing difficult Arg(Pbf) groups, but do not exceed 5 hours to avoid potential acid-catalyzed degradation.
-
Phase 3: Isolation
-
Filtration: Filter the resin into a 50 mL centrifuge tube. Wash resin with 1-2 mL of fresh TFA.
-
Precipitation: Add cold diethyl ether (pre-chilled to -20°C) at a ratio of 10:1 (Ether:TFA).
-
Visual: A white to off-white precipitate should form immediately.
-
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant (containing scavengers and protecting group byproducts).
-
Wash: Resuspend the pellet in cold ether, vortex, and centrifuge again. Repeat this wash step 3 times .
-
Why? This removes the phenol and thioanisole, which can adhere to the peptide.
-
Phase 4: Workflow Diagram
Figure 2: Step-by-step workflow for high-fidelity cleavage and isolation.
Quality Control & Troubleshooting
After lyophilization, analyze the crude peptide via HPLC and LC-MS.
Identifying Alkylation
If the scavenging was insufficient, you will observe specific mass shifts in the Mass Spectrum.
| Mass Shift ( | Cause | Source | Solution |
| +56 Da | t-Butyl alkylation | Tyr(tBu), Ser(tBu), or Boc | Increase EDT/DODT; Check Resin Drying. |
| +252 Da | Pbf adduct | Arg(Pbf) | Increase cleavage time; Ensure Phenol is fresh. |
| +16 Da | Oxidation | Met or Trp Oxidation | Ensure Thioanisole is present; Degas solvents. |
The "Sticky Peptide" Problem
If the peptide pellet is brownish or sticky after ether precipitation:
-
Cause: Residual Phenol or Thioanisole.
-
Fix: Dissolve the pellet in 50% Acetic Acid/Water and lyophilize. Acetic acid helps sublime the phenol during freeze-drying.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link
- Found
-
Merck Millipore (Novabiochem). Fmoc Resin Cleavage Protocols. Merck Millipore Technical Notes. Link
- Authoritative source for Reagent K and B compositions.
-
Sigma-Aldrich. Cleavage and Deprotection Protocols for SPPS. Sigma-Aldrich Technical Guides. Link
- Detailed protocols for scavenger selection.
-
AAPPTEC. Cleavage Cocktails: Reagent K, B, and R. AAPPTEC Peptide Synthesis Guidelines. Link
- Comparison of cleavage cocktails for sensitive residues.
Sources
Application Note: High-Fidelity Cleavage Protocols for 6-Chloro-D-Tryptophan Peptides
This Application Note is structured to provide a high-level technical guide for the cleavage of peptides containing 6-chloro-D-tryptophan (6-Cl-D-Trp). It synthesizes fundamental organic chemistry principles with practical Solid Phase Peptide Synthesis (SPPS) protocols.
Executive Summary
The incorporation of 6-chloro-D-tryptophan into peptide sequences is a critical strategy in medicinal chemistry for enhancing metabolic stability and inducing specific conformational constraints. However, the indole moiety of tryptophan is notoriously susceptible to electrophilic alkylation and oxidation during acidic cleavage. While the electron-withdrawing chlorine substituent at position 6 theoretically deactivates the indole ring toward electrophilic aromatic substitution (EAS), it does not eliminate the risk of side reactions. This guide outlines the mechanistic rationale and optimized protocols for the cleavage of 6-Cl-D-Trp peptides, ensuring maximum purity and yield.
Mechanistic Insight: The "Deactivated" Indole Paradox
To design an effective cleavage protocol, one must understand the electronic environment of the 6-chloro-indole system compared to native tryptophan.
Electronic Effects and Reactivity
-
Native Tryptophan: The indole ring is electron-rich (
-excessive). During TFA cleavage, bulky carbocations (e.g., -butyl , Pbf , Trt ) generated from protecting group removal act as electrophiles.[1] Without adequate scavengers, these attack the indole ring (typically at C2, C5, or C7), resulting in permanent alkylation (+56 Da, +253 Da adducts). -
6-Chloro-D-Tryptophan: The chlorine atom exerts a negative inductive effect (-I) and a positive mesomeric effect (+M) , but the inductive withdrawal dominates, effectively lowering the electron density of the benzene portion of the indole.
-
Theoretical Benefit: This deactivation makes the ring less nucleophilic, theoretically reducing the rate of alkylation compared to native Trp.
-
Practical Risk:[2][3] Despite deactivation, the pyrrole ring (C2/C3) remains electron-rich. Furthermore, the high value of non-canonical peptides mandates a "zero-tolerance" approach to impurities. Oxidation (formation of 6-Cl-oxindoles) remains a significant threat, particularly in the presence of Methionine or Cysteine.
-
The Scavenger Shield
Scavengers act as "sacrificial nucleophiles." They must be more reactive toward carbocations and reactive oxygen species (ROS) than the 6-Cl-indole ring.
| Scavenger | Role | Specificity for 6-Cl-Trp Context |
| TIS (Triisopropylsilane) | Hydride donor / Cation trap | Highly effective for quenching stable carbocations (Trt, tBu). Essential baseline scavenger. |
| DODT (2,2'-(Ethylenedioxy)diethanethiol) | Thiol / Antioxidant | Replaces the malodorous EDT. Critical for preventing oxidation of the indole and reducing Met-sulfoxides. |
| Water | Nucleophile / Solvent | The most effective scavenger for |
| Phenol | Arene Scavenger | Protects Tyr and Trp residues by offering a more electron-rich aromatic ring for Pbf/Pmc cations to attack. |
Visualization: Reaction Pathways & Protection
The following diagram illustrates the competitive kinetics between the scavenger system and the 6-Cl-Trp side reactions during TFA cleavage.
Caption: Competitive kinetic pathways during cleavage. Scavengers (k1) must kinetically outcompete the electrophilic attack on the 6-Cl-Indole ring (k2).
Experimental Protocols
Protocol A: The "High-Fidelity" Cocktail (Recommended)
Best for: Peptides containing 6-Cl-Trp along with Cys, Met, or multiple Arg(Pbf) residues. This is a modernized variation of "Reagent K" using DODT to reduce odor without sacrificing performance.
Reagents:
-
Trifluoroacetic Acid (TFA): HPLC Grade
-
Water (Type I, Milli-Q)
-
2,2'-(Ethylenedioxy)diethanethiol (DODT)
Composition (v/v):
Procedure:
-
Preparation: Pre-cool the cleavage cocktail to 4°C. (Cooling suppresses the initial exothermic generation of carbocations).
-
Addition: Add the cocktail to the dry resin (10–20 mL per gram of resin).
-
Reaction: Shake vigorously for 15 minutes at room temperature, then continue with gentle agitation.
-
Time: 2.0 to 3.0 hours. (Note: 6-Cl-Trp is stable in TFA, but extended times >4h increase the risk of side reactions).
-
-
Filtration: Filter the resin into a 50 mL centrifuge tube. Wash resin 2x with neat TFA.[6]
-
Precipitation: Evaporate TFA under
flow to ~20% volume. Add 10-fold volume of ice-cold diethyl ether. Centrifuge (3000 rpm, 5 min) and decant. Repeat ether wash 3x.
Protocol B: The "Odorless" Cocktail (Alternative)
Best for: Peptides lacking Cys/Met, or where thiol smell is unacceptable. Note: If the peptide contains multiple Arg(Pbf), extend reaction time by 30 mins.
Composition (v/v):
Modification: If purity is low, add 5% Phenol (solid, w/v) to act as a specific trap for Pbf cations, protecting the 6-Cl-Trp.
Troubleshooting & Analysis (QC)
When analyzing the crude peptide via LC-MS, look for these specific mass shifts indicative of scavenger failure:
| Mass Shift ( | Cause | Mechanism | Solution |
| +56 Da | Increase Water content; Ensure cocktail is fresh. | ||
| +16 Da | Oxidation | Formation of 6-Cl-Oxindole or Met-Sulfoxide | Use Protocol A (DODT) ; Degas TFA with Argon before use. |
| +253 Da | Pbf Adduct | Arginine protecting group transfer | Add Phenol or extend cleavage time slightly to allow scavengers to work. |
| -34 Da | De-chlorination | RARE. Hydrodehalogenation | CRITICAL: Do NOT use Pd/C hydrogenation for any step involving this peptide. TFA alone will not cause this. |
References
-
Fields, G. B., & Noble, R. L. (1990).[1][7] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][7][8] International Journal of Peptide and Protein Research.[1][7] Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[5] International Journal of Peptide and Protein Research.[1][7] Link
-
Giraud, M., Cavelier, F., & Martinez, J. (1999).[9] A side-reaction in the SPPS of Trp-containing peptides.[7][9] Journal of Peptide Science. Link
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Merck Millipore Technical Library. Link
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Manual vs. automated synthesis of peptides with Boc-6-chloro-D-tryptophan.
Topic: A Comparative Guide to Manual vs. Automated Solid-Phase Peptide Synthesis (SPPS) of Peptides Incorporating Boc-6-chloro-D-tryptophan
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, pharmacology, and medicinal chemistry.
Executive Summary
The incorporation of non-canonical amino acids like 6-chloro-D-tryptophan into peptide sequences is a powerful strategy for modulating their pharmacological properties, including receptor affinity, metabolic stability, and membrane permeability.[1][2] This guide provides a detailed comparative analysis and comprehensive protocols for the synthesis of peptides containing Nα-Boc-6-chloro-D-tryptophan using both manual and automated Solid-Phase Peptide Synthesis (SPPS) techniques. We delve into the critical chemical considerations for this halogenated amino acid, focusing on side-chain protection, coupling strategies, and final cleavage, to empower researchers to make informed decisions for their specific research and development needs.
Introduction: The Significance of 6-Chloro-D-Tryptophan in Peptide Design
Halogenation of amino acid side chains is a proven method in medicinal chemistry to enhance the therapeutic potential of peptides. The introduction of a chlorine atom at the 6-position of the tryptophan indole ring fundamentally alters its electronic and steric properties.[1] This modification can lead to:
-
Enhanced Binding Affinity: The electron-withdrawing nature of chlorine can alter hydrogen bonding capabilities and create favorable electrostatic interactions with target receptors.
-
Increased Metabolic Stability: The C-Cl bond is resistant to enzymatic degradation, potentially prolonging the peptide's in-vivo half-life.
-
Modulated Lipophilicity: Halogenation can increase the hydrophobicity of the peptide, which may improve its ability to cross cellular membranes.[1]
The use of the D-enantiomer further contributes to proteolytic resistance. The Boc (tert-butyloxycarbonyl) protection strategy, a classical and robust method for SPPS, is well-suited for the synthesis of such modified peptides, employing a principle of graduated acid lability for deprotection.[3][4]
Core Principles & Strategic Choices in Synthesizing Peptides with Boc-6-chloro-D-Trp
The successful synthesis of peptides containing 6-chloro-D-tryptophan hinges on a few critical decisions, primarily related to protecting the indole side chain from degradation during the repetitive acid treatments required for Boc group removal.
The Indole Side-Chain Protection Dilemma
During the Boc-SPPS cycle, the Nα-Boc group is removed using a moderate acid, typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4][5] The tert-butyl carbocations generated in this step are highly reactive electrophiles that can alkylate the nucleophilic indole ring of tryptophan, leading to undesired side products.[4]
Recommendation: To prevent this side reaction, the indole nitrogen of the 6-chloro-D-tryptophan residue should be protected. The formyl (For) group is the protecting group of choice in this context.
-
Why the Formyl Group? The Boc-D-Trp(For)-OH derivative is commercially available and offers robust protection. The electron-withdrawing formyl group deactivates the indole ring, rendering it less susceptible to alkylation during the TFA-mediated Boc deprotection steps.[6][7]
-
Deprotection Strategy: The formyl group is stable to the strong acid (e.g., anhydrous Hydrogen Fluoride - HF) used for the final cleavage of the peptide from the resin. It is conveniently removed prior to the final cleavage step using a basic treatment, typically with piperidine in DMF, or during cleavage with specific scavengers.[5][6]
Manual vs. Automated Synthesis: A Comparative Analysis
The choice between manual and automated synthesis depends on factors such as throughput requirements, complexity of the peptide, cost, and the level of hands-on control desired.
| Feature | Manual SPPS | Automated SPPS |
| Throughput | Low; typically one or a few peptides at a time. | High; capable of parallel synthesis of multiple peptides.[8] |
| Labor & Time | Labor-intensive and time-consuming; requires constant operator attention.[9] | Minimal operator intervention after initial setup; allows for overnight runs.[10] |
| Reproducibility | Operator-dependent; potential for variability in washing, reagent delivery, and reaction times. | High; precise, computer-controlled reagent delivery and timing ensure run-to-run consistency. |
| Flexibility & Control | High; allows for real-time monitoring (e.g., Kaiser test) and easy modification of protocols for difficult couplings.[11] | Generally lower, but modern synthesizers offer flexible programming. Ideal for standard protocols. |
| Reagent Cost | Can be more economical for single, small-scale syntheses as reagent volumes can be precisely tailored. | Can be more cost-effective for high-throughput synthesis due to optimized reagent usage and reduced waste.[12] |
| Error Rate | Higher potential for human error in reagent addition or procedural steps. | Significantly reduced risk of human error, leading to higher success rates. |
| Suitability for 6-Cl-D-Trp | Excellent for process development and optimizing coupling conditions for the sterically hindered amino acid. | Excellent for routine production once a robust protocol is established. |
Experimental Workflows & Diagrams
The Boc-SPPS Cycle
The fundamental workflow for both manual and automated synthesis follows a cyclical pattern of deprotection, neutralization, and coupling.
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.
Manual vs. Automated Synthesis Workflow Comparison
Caption: High-level workflow comparison of manual and automated SPPS.
Detailed Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. TFA is highly corrosive and must be handled with extreme care.
Protocol 1: Manual Synthesis of a Peptide with Boc-6-chloro-D-Trp(For)
This protocol is based on a 0.1 mmol scale using Merrifield resin (1% DVB, 100-200 mesh).
Materials:
-
Merrifield Resin (substitution ~0.5-1.0 mmol/g)
-
Boc-protected amino acids, including Boc-6-chloro-D-Trp(For)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dithiothreitol (DTE) as a scavenger for deprotection steps[5]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Methanol (MeOH) and Isopropanol (IPA)
-
Manual SPPS reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling:
-
Add the appropriate amount of resin (e.g., 200 mg for 0.1 mmol scale at 0.5 mmol/g substitution) to the reaction vessel.
-
Add DCM (5-10 mL) and swell the resin for 30 minutes with gentle agitation. Drain the solvent.
-
-
First Amino Acid Coupling (if not pre-loaded):
-
(This step is often bypassed by using pre-loaded resin, e.g., Boc-Gly-Merrifield resin. If starting from chloromethyl resin, follow established protocols for cesium salt-mediated esterification.)
-
-
Standard Boc-SPPS Cycle: a. Deprotection:
- Prepare the deprotection solution: 50% TFA in DCM with 0.5% DTE (v/v).
- Add the deprotection solution (5 mL) to the resin and agitate for 2-3 minutes. Drain.
- Add a fresh portion of the deprotection solution (5 mL) and agitate for 20-30 minutes. Drain. b. Washing:
- Wash the resin sequentially with DCM (3 x 5 mL), IPA (2 x 5 mL), and DCM (3 x 5 mL). c. Neutralization:
- Add 10% DIEA in DCM (v/v) (5 mL) and agitate for 2 minutes. Drain.
- Repeat the neutralization step. d. Washing:
- Wash the resin with DCM (5 x 5 mL) to remove excess base. e. Amino Acid Coupling:
- In a separate vial, dissolve the next Boc-amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF (2 mL).
- Add DIEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.
- Immediately add the activated amino acid solution to the resin.
- Agitate for 60-120 minutes. For the sterically hindered Boc-6-chloro-D-Trp(For)-OH, a longer coupling time or a double coupling may be necessary. f. Monitoring (Optional but Recommended):
- Take a few resin beads and perform a Kaiser test to check for the presence of free primary amines.[11] A blue color indicates an incomplete reaction. If incomplete, repeat the coupling step. g. Washing:
- Wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL). h. Repeat:
- Return to step 3a for the next amino acid in the sequence.
Protocol 2: Automated Synthesis
This protocol assumes the use of a standard automated peptide synthesizer. Reagent positions and volumes will be specific to the instrument.
Setup:
-
Program the Sequence: Enter the desired peptide sequence into the synthesizer's software.
-
Load Reagents: Fill the instrument's reagent bottles with:
-
Washing solvents (DCM, DMF)
-
Deprotection solution (50% TFA / 0.5% DTE in DCM)
-
Neutralization base (e.g., 10% DIEA in DCM or equivalent)
-
Activator solution (e.g., HBTU in DMF)
-
Activator base (DIEA)
-
-
Prepare Amino Acids: Weigh the required Boc-amino acids, including Boc-6-chloro-D-Trp(For)-OH, into the synthesizer's amino acid vials or tubes.
-
Set Up Reaction Vessel: Add the appropriate starting resin to the reaction vessel and place it in the synthesizer.
Execution:
-
Select Protocol: Choose a standard Boc-SPPS protocol. Key parameters include:
-
Deprotection times (e.g., 1 x 2 min + 1 x 25 min)
-
Coupling time (e.g., 60 min). It is advisable to program a "special" or "difficult" amino acid cycle for Boc-6-chloro-D-Trp(For)-OH, which includes a double coupling or an extended single coupling time (e.g., 120 min).
-
-
Run Synthesis: Start the automated run. The instrument will perform all the deprotection, washing, neutralization, and coupling steps automatically.[10]
Protocol 3: Formyl Group Deprotection and Final Cleavage
Materials:
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF) apparatus
-
Anisole, p-cresol (scavengers)
-
Diethyl ether (cold)
-
Acetonitrile (ACN) and Water (H₂O) for HPLC
Procedure:
-
Formyl Deprotection (Pre-Cleavage):
-
After the final synthesis cycle, wash the peptide-resin with DMF (3 x 10 mL).
-
Treat the resin with a solution of 10% piperidine in DMF (v/v) (10 mL).
-
Agitate at room temperature for 2 hours.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and finally with Methanol (3 x 10 mL).
-
Dry the peptide-resin under high vacuum for at least 4 hours.
-
-
HF Cleavage:
-
EXTREME CAUTION: This procedure must be performed by trained personnel in a specialized, dedicated HF apparatus.
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add scavengers (e.g., 1 mL p-cresol and 1 mL anisole per gram of resin).
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 60-90 minutes.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Isolation:
-
Wash the residue with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Break up the solid pellet and repeat the ether wash several times.
-
After the final wash, carefully decant the ether and dry the crude peptide pellet under vacuum.
-
Protocol 4: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10-50% ACN in water with 0.1% TFA).
-
Purify the peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[13][14][15]
-
Use a gradient of ACN (containing 0.1% TFA) against water (containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC to identify those with the desired purity.
-
-
Characterization:
-
Pool the pure fractions and lyophilize to obtain a white, fluffy powder.
-
Confirm the identity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Conclusion
The synthesis of peptides containing Boc-6-chloro-D-tryptophan is a robust process achievable through both manual and automated SPPS. The critical factor for success is the use of an indole side-chain protecting group, with the formyl group being a well-established and reliable choice. Manual synthesis offers unparalleled flexibility for optimization and is ideal for complex, small-scale projects. In contrast, automated synthesis provides superior reproducibility, throughput, and efficiency, making it the method of choice for routine production and peptide library generation. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently incorporate this valuable non-canonical amino acid into their peptide-based drug discovery and development programs.
References
- Google Patents. (n.d.). Process for the synthesis of a peptide having a trp residue. EP1343808A2.
-
Scicite. (2026, January 24). The Role of 6-Chloro-L-Tryptophan in Advanced Peptide Synthesis. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Sthijns, M., et al. (n.d.). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Infectious Diseases.
-
ResearchGate. (n.d.). General workflow for the fully automated synthesis of modified peptides on the Chemputer. Retrieved from [Link]
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Coin, I. (n.d.). Automated Solid-Phase Peptide Synthesis.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
-
ResearchGate. (n.d.). Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. Retrieved from [Link]
- van der Donk, W. A., et al. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
-
Chapman University Digital Commons. (n.d.). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Retrieved from [Link]
- Chemco. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
-
PubMed. (2022, December 8). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Retrieved from [Link]
- Aguilar, M. I. (n.d.). HPLC of Peptides and Proteins.
-
ResearchGate. (2025, January 13). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. Retrieved from [Link]
- Wang, L. X. (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry.
-
ResearchGate. (2025, August 9). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 28). 12.6: Automated Peptide Synthesis - Solid-Phase Technique. Retrieved from [Link]
-
PubMed Central. (n.d.). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. Retrieved from [Link]
- Coin, I., & Beyermann, M. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. chemcoplus.co.jp [chemcoplus.co.jp]
- 14. renyi.hu [renyi.hu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Synthesis of Peptides with Boc-6-chloro-D-tryptophan
Introduction: The Strategic Importance of 6-Chloro-D-Tryptophan in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. The incorporation of unnatural amino acids is a key strategy to enhance their pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability. Among these, 6-chloro-D-tryptophan stands out as a valuable building block. The introduction of a chlorine atom at the 6-position of the indole ring fundamentally alters the electronic and steric properties of the tryptophan side chain, which can lead to improved therapeutic profiles.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of peptides incorporating Boc-6-chloro-D-tryptophan, focusing on practical considerations and robust protocols for solid-phase peptide synthesis (SPPS).
Understanding the Unique Challenges of Boc-6-chloro-D-tryptophan in Peptide Synthesis
The successful large-scale synthesis of peptides containing 6-chloro-D-tryptophan hinges on a thorough understanding of its unique chemical characteristics and the potential challenges they present.
-
Indole Ring Reactivity: The indole side chain of tryptophan is susceptible to oxidation and acid-catalyzed alkylation, particularly during the repetitive acid treatments for Boc deprotection and the final cleavage from the resin.[2][3] The electron-withdrawing nature of the chlorine atom at the 6-position can influence the reactivity of the indole ring, necessitating careful optimization of reaction conditions.
-
Steric Hindrance: While not as sterically demanding as some other unnatural amino acids, the bulky Boc protecting group on the alpha-amino group, combined with the substituted indole side chain, can sometimes lead to incomplete coupling reactions. The choice of an appropriate coupling reagent is therefore critical to ensure high yields.[4][5]
-
Solubility and Aggregation: Peptides containing hydrophobic residues like 6-chloro-D-tryptophan can be prone to aggregation during synthesis, leading to poor solvation of the growing peptide chain and incomplete reactions.[6] This is a significant concern in large-scale synthesis where concentrations are higher.
-
Side Reactions during Cleavage: The final cleavage and deprotection step is a critical stage where various side reactions can occur. The generation of carbocations from the cleavage of protecting groups and the resin linker can lead to unwanted modifications of the 6-chloro-tryptophan residue.[7][8]
Strategic Synthesis Workflow: A Visual Guide
To navigate the complexities of large-scale peptide synthesis, a well-defined workflow is essential. The following diagram illustrates the key stages of solid-phase peptide synthesis (SPPS) for peptides containing Boc-6-chloro-D-tryptophan.
Figure 1. A generalized workflow for the solid-phase synthesis of peptides containing Boc-6-chloro-D-tryptophan.
Protecting Group Strategy: The Cornerstone of a Successful Synthesis
The choice of protecting groups is paramount in SPPS. In the context of Boc-6-chloro-D-tryptophan, a carefully considered strategy is essential to prevent side reactions.
Nα-Boc Protection
The tert-butyloxycarbonyl (Boc) group is the primary choice for the temporary protection of the α-amino group. Its acid lability allows for selective removal with trifluoroacetic acid (TFA) without affecting most side-chain protecting groups.[3]
Indole Side-Chain Protection: A Critical Consideration
While tryptophan can sometimes be used without side-chain protection in Fmoc chemistry, it is highly recommended to protect the indole nitrogen in Boc SPPS to prevent side reactions.[2]
-
Boc Protection for the Indole Nitrogen (Nin-Boc): The use of a Boc group to protect the indole nitrogen is a common and effective strategy. This group is stable to the conditions used for Nα-Boc removal but is cleaved during the final strong acid cleavage step.[2] When the indole-Boc group is cleaved with TFA, the tert-butyl moiety leaves first, forming an indole-carboxy intermediate that protects the tryptophan side chain from alkylation before decarboxylating.[2]
Table 1: Recommended Protecting Group Strategy for Boc-6-chloro-D-tryptophan SPPS
| Functional Group | Protecting Group | Deprotection Conditions | Rationale |
| α-Amino Group | Boc (tert-butyloxycarbonyl) | ~25-50% TFA in DCM | Provides temporary protection, selectively removed at each cycle.[3] |
| Indole Side Chain | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., HF or TFMSA) during final cleavage | Prevents oxidation and alkylation of the indole ring during synthesis.[2] |
| Other Reactive Side Chains | Benzyl-based (e.g., Bzl, Tos) | Strong acid (e.g., HF or TFMSA) during final cleavage | Orthogonal to Nα-Boc deprotection, removed simultaneously with cleavage.[3] |
Detailed Protocols for Large-Scale Synthesis
The following protocols are designed for large-scale synthesis and should be adapted based on the specific peptide sequence and available equipment.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Selection: For C-terminal carboxyl peptides, a Merrifield resin is a common choice. For C-terminal amides, a MBHA or BHA resin is suitable.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for at least 1 hour in a suitable reaction vessel equipped with mechanical stirring.
-
First Amino Acid Attachment (for Merrifield Resin):
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.[9]
-
Add the dried cesium salt to the swollen resin in dimethylformamide (DMF).
-
Heat the reaction mixture to approximately 50°C and stir for 24-48 hours.[9]
-
Monitor the loading using a quantitative method such as the picric acid test or by cleaving a small sample of the resin and analyzing the amino acid content.
-
Protocol 2: Iterative Peptide Chain Elongation
This cycle is repeated for each amino acid in the sequence.
-
Washing: Wash the resin thoroughly with DCM to remove any residual reagents from the previous step.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.
-
To prevent side reactions with sensitive residues like tryptophan, the addition of a scavenger such as 0.5% dithioethane (DTE) to the deprotection solution is recommended.[3]
-
Filter and wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (as indicated by a colorimetric test with chloranil or bromophenol blue).[3]
-
Alternatively, an in situ neutralization protocol can be employed during the coupling step to save time and potentially improve coupling efficiency for aggregating sequences.[3]
-
-
Amino Acid Coupling (for Boc-6-chloro-D-Trp-OH):
-
Dissolve Boc-6-chloro-D-Trp(Nin-Boc)-OH (2-4 equivalents relative to resin substitution) and a coupling agent such as HBTU, HATU, or HCTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin and stir for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin test, which detects the presence of free primary amines.[10][11] A negative test (no color change) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Advantages | Considerations |
| HBTU/TBTU | Widely used, efficient, and cost-effective. | Can be allergenic. |
| HATU | Highly efficient, especially for sterically hindered couplings. | More expensive than HBTU/TBTU. |
| HCTU | Similar efficiency to HBTU but reported to be less allergenic and has greater stability.[12] | Cost may be a factor for very large-scale synthesis. |
| DCC/DIC | Simple carbodiimides, cost-effective. | Can cause racemization and formation of N-acylurea byproducts.[13] |
Protocol 3: Final Cleavage and Deprotection
The choice of cleavage cocktail is critical to obtain the desired peptide with high purity.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Selection:
-
For peptides containing acid-sensitive residues like tryptophan, a cleavage cocktail with a high concentration of TFA and a mixture of scavengers is essential.[10]
-
Reagent K is a robust and widely used cleavage cocktail for peptides containing tryptophan, methionine, cysteine, and tyrosine.[3][14]
-
Composition of Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[3]
-
-
Cleavage Reaction:
-
Suspend the dried peptide-resin in the cleavage cocktail (10-20 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
-
Peptide Precipitation and Washing:
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether or methyl tert-butyl ether (MTBE).
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis: Ensuring Purity and Identity at Scale
For therapeutic applications, high purity of the final peptide product is non-negotiable.
Large-Scale Purification Strategy
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification.[15][16]
-
Stationary Phase: C18-modified silica is the most common stationary phase for peptide purification.[16][17]
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used. The TFA acts as an ion-pairing agent to improve peak shape.[15][16]
-
Scaling Up: For large-scale purification, larger diameter columns and higher flow rates are required. Method development at the analytical scale is crucial to determine the optimal gradient and loading conditions before scaling up.[15]
-
-
Orthogonal Purification Techniques: For very complex crude mixtures or to achieve extremely high purity, a multi-step purification strategy can be employed. Ion-exchange chromatography (IEX) can be used as an initial capture step to remove a significant portion of impurities before the final RP-HPLC polishing step.[17][18]
Figure 2. A multi-step purification strategy for large-scale peptide synthesis.
Analytical Quality Control
A battery of analytical techniques should be employed to ensure the identity, purity, and quality of the final peptide product.
Table 3: Recommended Analytical Techniques for Quality Control
| Technique | Purpose |
| Analytical RP-HPLC | To determine the purity of the final product and to identify impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide, confirming its identity. |
| Amino Acid Analysis (AAA) | To determine the amino acid composition of the peptide and to quantify the peptide content. |
| Sequencing (e.g., MS/MS) | To confirm the amino acid sequence of the peptide. |
| NMR Spectroscopy | To provide detailed structural information and to confirm the correct incorporation of 6-chloro-D-tryptophan. |
Troubleshooting Common Issues in Large-Scale Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Use a more powerful coupling reagent (e.g., HATU), increase coupling time, perform a double coupling, or switch to a solvent that disrupts secondary structures (e.g., NMP). |
| Low Yield after Cleavage | Incomplete cleavage, premature cleavage from the resin. | Increase cleavage time, use a stronger acid cocktail (if compatible with protecting groups), or use a more acid-stable resin linker. |
| Presence of Deletion Sequences | Incomplete coupling or deprotection. | Optimize coupling and deprotection times, use capping steps with acetic anhydride to terminate unreacted chains. |
| Side Product Formation | Alkylation or oxidation of sensitive residues. | Use appropriate side-chain protection (e.g., Nin-Boc for Trp), use an effective scavenger cocktail during cleavage.[3][10] |
| Poor Solubility of Crude Peptide | Hydrophobic nature of the peptide. | Dissolve the crude peptide in a stronger solvent (e.g., acetic acid, DMSO) before purification, or consider the use of solubilizing tags that can be cleaved after purification. |
Conclusion: A Pathway to Success in Large-Scale Peptide Synthesis
The large-scale synthesis of peptides containing Boc-6-chloro-D-tryptophan is a challenging yet achievable endeavor. By understanding the unique chemical properties of this modified amino acid, implementing a robust protecting group strategy, optimizing reaction conditions, and employing a rigorous purification and analysis workflow, researchers can successfully produce these valuable molecules for a wide range of therapeutic and research applications. The protocols and considerations outlined in this document provide a solid foundation for navigating the complexities of large-scale peptide synthesis and achieving high-quality results.
References
- The Role of 6-Chloro-L-Tryptophan in Advanced Peptide Synthesis. (2026-01-24).
- Amino Acid Derivatives for Peptide Synthesis.
- Large-scale synthesis of peptides. - Semantic Scholar.
- Large Scale Synthesis of Long Peptides on the PioneerTM Peptide Synthesis System.
- Process for the synthesis of a peptide having a trp residue - Google Patents.
- Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed.
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. (2025-09-24).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Peptide Purification Process & Methods: An Overview - Bachem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013-08-29).
- Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. (2024-04-29).
- A Side-Reaction in the SPPS of Trp-containing Peptides - PubMed.
- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - MDPI.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Cleavage Cocktails; Reagent B - Aapptec Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024-06-04).
- Enzymatic Late‐Stage Halogenation of Peptides - PMC - NIH.
- (PDF) A side-reaction in the SPPS of Trp-containing peptides - ResearchGate. (2025-08-05).
- Solid-phase peptide synthesis. (2014-07-18).
- Coupling Reagents - Aapptec Peptides.
- Peptide Isolation & Purification Techniques - Waters Corporation.
- Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions - PubMed.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- The Chemistry of 6-Chloro-L-Tryptophan: A Look at Its Molecular Structure and Synthesis. (2026-01-24).
- Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26).
- Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme - bioRxiv.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Peptide purification | Bio-Works.
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC - ResearchGate. (2025-08-06).
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications.
- Solid Phase Peptide Synthesis. VI. The Use of the o-Nitrophenylsulfenyl Group in the Synthesis of the Octadecapeptide Bradykininylbradykinin* | Biochemistry - ACS Publications.
- Introduction to Cleavage Techniques - Thermo Fisher Scientific.
- Advances in Therapeutic Peptides Separation and Purification - MDPI.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-03).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. bachem.com [bachem.com]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. digital.csic.es [digital.csic.es]
- 12. peptide.com [peptide.com]
- 13. m.youtube.com [m.youtube.com]
- 14. peptide.com [peptide.com]
- 15. lcms.cz [lcms.cz]
- 16. bachem.com [bachem.com]
- 17. polypeptide.com [polypeptide.com]
- 18. bio-works.com [bio-works.com]
Troubleshooting & Optimization
Optimizing coupling time and temperature for Boc-6-chloro-D-tryptophan.
Status: Operational Ticket ID: #TRP-CL-006 Subject: Optimization of Coupling Time & Temperature for Boc-6-chloro-D-tryptophan Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are working with Boc-6-chloro-D-tryptophan , a high-value, non-canonical amino acid. The presence of the electron-withdrawing chlorine at the 6-position of the indole ring, combined with the D-stereochemistry, creates a specific set of challenges:
-
Electronic Effect: The 6-chloro substituent reduces electron density on the indole ring, slightly increasing the acidity of the indole NH. While this makes the ring less prone to oxidative degradation than native Trp, it alters the electronic landscape during activation.
-
Stereochemical Risk: D-isomers are prone to racemization (conversion to L-form) if activated excessively or exposed to high temperatures in the presence of base (tertiary amines).
-
Cost Sensitivity: Unlike standard Boc-Trp, this derivative is expensive. Failed couplings or racemization result in significant financial loss.
This guide prioritizes chiral integrity over speed.
Module 1: The Kinetic vs. Thermodynamic Balance
The Temperature/Time Matrix
The coupling efficiency of hindered or electron-deficient amino acids follows an Arrhenius relationship, but so does racemization. For Boc-6-Cl-D-Trp, you must operate within a "Safe Zone."
| Parameter | Standard (Manual) | Optimized (Microwave) | Critical Limit (Do Not Exceed) |
| Temperature | 25°C (RT) | 50°C | > 60°C |
| Time | 60 - 120 min | 10 - 15 min | > 20 min (at 50°C) |
| Base Usage | None (DIC/Oxyma) | Minimal (0.1 eq if needed) | > 2.0 eq DIEA |
| Activation | Carbodiimide | Carbodiimide / Uronium | Phosphonium (PyBOP) w/ High Base |
Why 50°C for Microwave?
While many standard amino acids can withstand 75°C, Tryptophan derivatives are thermally sensitive. The 6-chloro substitution does not protect the chiral center from base-catalyzed enolization. At >60°C, the rate of racemization (epimerization) accelerates exponentially, particularly if tertiary bases (DIEA/NMM) are present.
Module 2: Reagent Selection & Mechanism
The "Base-Free" Imperative
The primary cause of racemization in Boc chemistry is the abstraction of the
-
Recommended System: DIC / Oxyma Pure .
-
Alternative (High Reactivity): HATU / DIEA (Collidine) .
-
Risk:[4] Requires base. If used, use Collidine (TMP) instead of DIEA; it is more sterically hindered and less likely to abstract the
-proton.
-
Visualizing the Racemization Pathway
Figure 1: The racemization pathway.[1][5] Note that the formation of the oxazolone intermediate is the gateway to chirality loss, which is catalyzed by heat and excess base.
Module 3: Troubleshooting & FAQs
Q1: My coupling yield is low (<80%), but I am afraid to increase the temperature. What should I do?
A: Do not increase temperature. Instead, use a Double Coupling strategy with a solvent switch.
-
Coupling 1: DIC/Oxyma in DMF (30 min, 50°C or 60 min, RT).
-
Coupling 2: DIC/Oxyma in NMP (N-methyl-2-pyrrolidone). Reasoning: NMP swells the resin differently and can solubilize aggregated peptide chains that DMF cannot access. This is safer than increasing thermal energy.
Q2: Should I use "In-Situ Neutralization" for this step?
A: Proceed with caution. Standard Boc protocols often use DIEA to neutralize the TFA salt of the N-terminus during the coupling step. For Boc-6-Cl-D-Trp, this excess base is risky.
-
Better Approach: Perform a separate neutralization wash (5% DIEA in DCM x 2 min), followed by extensive DCM washes to remove base before adding the activated Boc-6-Cl-D-Trp/DIC/Oxyma mixture.
Q3: I see a +56 Da mass shift in my final product. What is this?
A: This is likely t-Butylation of the Indole Ring . During the final HF or TFMSA cleavage (or even TFA deprotection steps), the tert-butyl carbocation (from the Boc group removal) can electrophilically attack the electron-rich indole ring.
-
Prevention:
-
Ensure you use a scavenger cocktail containing DTT (Dithiothreitol) or TIS (Triisopropylsilane) .
-
If the problem persists, use Boc-6-Cl-D-Trp(For)-OH (Formyl protected). The formyl group protects the indole nitrogen and ring from alkylation.
-
Module 4: Standardized Protocols
Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate coupling methodology based on equipment availability and purity requirements.
Protocol A: Microwave-Assisted (CEM/Biotage Systems)
-
Reagents: Dissolve Boc-6-Cl-D-Trp-OH (4 eq) and Oxyma Pure (4 eq) in DMF.
-
Activation: Add DIC (4 eq) immediately before delivery to the vessel.
-
Settings:
-
Power: 25-30 Watts (Dynamic).
-
Temperature: Max 50°C .
-
Time: 10 minutes.
-
-
Wash: DMF (3x), DCM (3x).
Protocol B: Manual Synthesis (High Precision)
-
Neutralization: Wash resin with 5% DIEA/DCM (1 min), then wash with DCM (5x) to remove excess base.
-
Activation:
-
Mix Boc-6-Cl-D-Trp-OH (3 eq) + Oxyma Pure (3 eq) in DMF.
-
Add DIC (3 eq).[6]
-
Pre-activate for 2 minutes (allows active ester formation).
-
-
Coupling: Add mixture to resin. Agitate at Room Temperature for 60 minutes.
-
Re-Couple: Drain. Repeat step 2-3 with fresh reagents for another 60 minutes.
References
-
Albericio, F., & El-Faham, A. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development.
-
Collins, J. M., et al. (2014). Microwave-Enhanced Solid-Phase Peptide Synthesis. CEM Corporation Technical Notes.
-
Mowery, B. P., et al. (2009). Fidelity of Microwave-Assisted Solid-Phase Peptide Synthesis with Respect to Racemization and Aspartimide Formation. Journal of Peptide Science.
-
Giraud, M., et al. (1999).[7] A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science.
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis of Py-Im Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of 6-Chloro-D-Tryptophan During Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing racemization of 6-chloro-D-tryptophan during peptide synthesis. Here, we will explore the underlying causes of this critical issue and offer practical, evidence-based solutions to ensure the stereochemical integrity of your synthetic peptides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a significant concern for 6-chloro-D-tryptophan?
A: Racemization is the process where a chiral amino acid, like 6-chloro-D-tryptophan, loses its defined stereochemistry, leading to a mixture of both D- and L-enantiomers.[1] In peptide synthesis, the incorporation of even a small percentage of the incorrect enantiomer (in this case, 6-chloro-L-tryptophan) can result in diastereomeric peptide impurities. These impurities can be challenging to separate and may drastically alter the peptide's biological activity, receptor binding, and overall therapeutic efficacy.[1]
6-Chloro-D-tryptophan, a halogenated derivative of tryptophan, is utilized in solid-phase peptide synthesis (SPPS) to create peptides with enhanced properties.[2] However, like other tryptophan derivatives and amino acids in general, it is susceptible to racemization, particularly during the activation step of the coupling reaction.[3][4]
Q2: What is the primary mechanism driving racemization during the coupling of 6-chloro-D-tryptophan?
A: The predominant mechanism of racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][5] This process can be broken down into the following steps:
-
Activation: The carboxylic acid of the N-protected 6-chloro-D-tryptophan is activated by a coupling reagent.
-
Cyclization: The activated carboxyl group can cyclize to form a planar oxazolone intermediate.
-
Enolization: A base present in the reaction mixture can abstract the acidic proton at the alpha-carbon (Cα), leading to the formation of a planar enolate.
-
Reprotonation: This planar intermediate can be reprotonated from either face, resulting in a mixture of both D and L configurations, thus leading to racemization.
Q3: Which factors in my peptide synthesis protocol are most likely to increase the risk of racemization for 6-chloro-D-tryptophan?
A: Several factors can significantly influence the rate of racemization.[6] These include:
-
Choice of Coupling Reagent: Highly reactive coupling reagents can accelerate both the desired peptide bond formation and the undesired oxazolone formation.
-
Type and Concentration of Base: The basicity and steric hindrance of the organic base used can greatly impact racemization.[6] Stronger, less hindered bases can more readily abstract the α-proton.
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the opportunity for oxazolone formation and subsequent racemization.
-
Reaction Temperature: Higher temperatures generally accelerate the rate of racemization.[1]
-
Solvent Polarity: The choice of solvent can also play a role, with less polar solvents sometimes helping to reduce racemization.[1]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting and minimizing racemization when working with 6-chloro-D-tryptophan.
Issue 1: Significant Diastereomeric Impurity Detected by HPLC/UPLC
If your analytical chromatogram shows a significant peak corresponding to the diastereomer containing 6-chloro-L-tryptophan, consider the following solutions.
Solution 2.1.1: Optimize Your Coupling Reagent and Additive Combination
The choice of coupling reagent is critical. While highly efficient, some onium salt reagents can promote racemization.
Recommendation:
-
Carbodiimides with Additives: Utilize a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive.[5][7]
-
Additive Selection:
-
Hydroxybenzotriazoles (HOBt) and derivatives: HOBt and 6-Cl-HOBt are effective at suppressing racemization.[3]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This additive is an excellent, non-explosive alternative to HOBt and has been shown to be highly effective at suppressing racemization.[6][7]
-
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt can also be very effective in minimizing racemization.[3]
-
Experimental Protocol: Coupling with DIC/OxymaPure
-
Swell the resin in N,N-dimethylformamide (DMF).
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve 3 equivalents of Fmoc-6-chloro-D-tryptophan and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid/additive solution.
-
Immediately add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
Solution 2.1.2: Judicious Choice and Use of Base
The base used during coupling can be a major contributor to racemization.
Recommendation:
-
Use a Hindered Base: N,N-diisopropylethylamine (DIEA) is a common choice, but its concentration should be carefully controlled.[6]
-
Consider a Weaker Base: N-methylmorpholine (NMM) is less basic than DIEA and can sometimes lead to lower levels of racemization.[6]
-
Minimize Base Exposure: Avoid pre-mixing the activated amino acid with the base for extended periods before adding it to the resin.
Comparative Impact of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Relative Racemization Risk | Key Considerations |
| HBTU/HATU | - | High | Fast coupling, but higher risk of racemization, especially with sensitive residues.[7] |
| DIC | HOBt | Low-Medium | Effective at suppressing racemization.[3][7] |
| DIC | 6-Cl-HOBt | Low | Potentially more effective than HOBt due to the electron-withdrawing chloro group.[3] |
| DIC | OxymaPure | Low | Excellent performance in suppressing racemization and a safer alternative to HOBt.[6][7] |
| DIC | HOAt | Low | Very effective at minimizing racemization.[3] |
Issue 2: Gradual Increase in Racemization with Peptide Length
If you observe that the extent of racemization increases as your peptide chain elongates, this could indicate cumulative epimerization at each coupling step of the sensitive residue.
Solution 2.2.1: Control Reaction Temperature
Higher temperatures can accelerate racemization.[1]
Recommendation:
-
Perform the coupling reaction for 6-chloro-D-tryptophan at a reduced temperature (e.g., 0°C).[1] This will slow down the rate of oxazolone formation relative to the rate of peptide bond formation.
Experimental Protocol: Low-Temperature Coupling
-
Follow the standard coupling protocol, but cool the reaction vessel in an ice bath before and during the addition of the activated amino acid solution.
-
Maintain the low temperature for the duration of the coupling reaction.
Section 3: Analytical Methods for Detecting Racemization
Accurate detection and quantification of racemization are crucial for process optimization and quality control.
Q4: How can I accurately quantify the level of racemization of 6-chloro-D-tryptophan in my synthetic peptide?
A: Several analytical techniques can be employed, with chiral chromatography being a primary method.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase to separate the desired peptide from its diastereomer.[8]
-
Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating enantiomers and diastereomers, often with the use of a chiral selector in the running buffer.[8][9][10] Detection limits can be as low as 0.05%.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide, the constituent amino acids can be derivatized with a chiral reagent and separated on a chiral GC column for highly sensitive and accurate quantification.[11]
Protocol: General Approach for Racemization Analysis by Chiral HPLC
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail.
-
Crude Peptide Precipitation and Dissolution: Precipitate the crude peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., water/acetonitrile).
-
Chiral HPLC Analysis:
-
Column: Select a chiral column suitable for peptide separations.
-
Mobile Phase: Develop a mobile phase gradient (typically involving acetonitrile, water, and an additive like trifluoroacetic acid) that effectively separates the diastereomers.
-
Detection: Use UV detection at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
-
Quantification: Integrate the peak areas of the desired peptide and its diastereomer to determine the percentage of racemization.
References
-
Gübitz, G., & Schmid, M. G. (2008). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Friedman, M. (2025, August 7). Analysis of the Racemization of Tryptophan. ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2011). Racemization during SPPS coupling step. ResearchGate. [Link]
-
Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT GmbH & Co. [Link]
-
Guba, W., & Schreier, P. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cat-online.com [cat-online.com]
Side reactions associated with sulfonyl protecting groups and 6-chloro-tryptophan.
This technical guide addresses the specific challenges of using 6-chloro-tryptophan (6-Cl-Trp) in peptide synthesis, focusing on its interaction with sulfonyl protecting groups (e.g., Pbf, Pmc, Tosyl).
Topic: Troubleshooting Side Reactions & Deprotection Protocols Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The Electronic "Tug-of-War"
The core chemical challenge with 6-chloro-tryptophan lies in the chlorine atom at position 6 . This atom is an electron-withdrawing group (EWG) , which fundamentally alters the reactivity of the indole ring compared to native Tryptophan.
-
The Benefit: The indole ring is less nucleophilic, making it naturally more resistant to oxidative degradation and alkylation side reactions.
-
The Problem: If you use a sulfonyl protecting group directly on the indole nitrogen (
), the EWG effect strengthens the bond, rendering standard acidolytic deprotection (TFA) difficult or impossible. -
The Side Reaction: While 6-Cl-Trp is resistant to electrophilic attack, the transfer of sulfonyl cations (from Arginine deprotection) can still occur if scavenger cocktails are not optimized.
Troubleshooting Guide (Q&A Format)
Issue 1: "I cannot remove the protecting group from my 6-Cl-Trp."
User Report: I synthesized a peptide using Fmoc-6-Cl-Trp(Tos)-OH. After standard TFA cleavage, the mass spec shows the Tosyl group is still attached (+154 Da).
Diagnosis:
This is a classic electronic effect. Sulfonyl protecting groups (Tosyl, Benzenesulfonyl) on the indole nitrogen are cleaved via acid-catalyzed hydrolysis. This mechanism requires the protonation of the indole nitrogen or the sulfonamide nitrogen to weaken the
-
Mechanism: The Chlorine atom at C6 exerts a strong inductive effect (-I) , pulling electron density away from the indole ring and the nitrogen.
-
Result: The nitrogen becomes electron-deficient and resists protonation. The
bond retains significant double-bond character and stability, making it inert to standard TFA cocktails (e.g., 95% TFA).
Solution Protocol: You must switch to a reductive cleavage or a stronger acid method, or preferably, change your building block for future syntheses.
-
Option A (Harsh Acid - Dangerous): HF (Hydrofluoric acid) or TFMSA (Trifluoromethanesulfonic acid) cleavage. Note: This risks damaging the peptide backbone.
-
Option B (Reductive - Recommended for Tosyl): Use HOBt (1-Hydroxybenzotriazole) as a nucleophilic catalyst or perform a specific "reductive removal" if the peptide sequence allows (e.g., Magnesium in Methanol for solution phase, though difficult on resin).
-
Option C (Prevention): Stop using
-sulfonyl protection for 6-Cl-Trp. Use Fmoc-6-Cl-Trp(Boc)-OH or unprotected Fmoc-6-Cl-Trp-OH . The Boc group is a carbamate, which cleaves via a different mechanism (E1-like elimination of tert-butyl cation) that is less sensitive to the indole's electronics.
Issue 2: "I see a +253 Da impurity on my peptide."
User Report: My sequence contains Arg(Pbf) and 6-Cl-Trp. I see a major peak corresponding to [M + 253]. Is this Pbf attached to the 6-Cl-Trp?
Diagnosis:
Yes. This is Sulfonyl Transfer . During TFA cleavage, the Pbf group on Arginine is cleaved, generating a reactive sulfonyl cation (
-
The Nuance: Native Trp is very electron-rich and acts as a "sponge" for these cations. 6-Cl-Trp is less reactive due to the Chlorine (EWG), but it is not immune . If the local concentration of
is high (e.g., multiple Arg residues) and scavengers are depleted, the cation will attack the 6-Cl-Trp positions 2, 5, or 7.
Solution Protocol:
Optimize the Scavenger Cocktail . You need "soft" nucleophiles to intercept the
Recommended "High-Risk" Cocktail (Reagent K modified):
-
TFA: 82.5%
-
Phenol: 5% (Traps cations)
-
Thioanisole: 5% (Crucial for accelerating Pbf removal and trapping)
-
Water: 5%
-
EDT (Ethanedithiol) or DODT: 2.5% (The most effective sulfur-based scavenger)
Warning: Avoid TIS (Triisopropylsilane) as the sole scavenger when Pbf/Trp issues are present; sulfur-based scavengers are superior for sulfonyl cations.
Visualizing the Chemistry
Diagram 1: The "Electronic Shield" vs. The "Trap"
This diagram illustrates why removing a sulfonyl group from 6-Cl-Trp is difficult (Left) and how the Pbf side reaction occurs (Right).
Caption: (Left) Chlorine's inductive effect stabilizes the N-S bond, preventing acidolysis. (Right) Pbf cations released from Arginine can attack the indole ring if not scavenged.
Experimental Protocols
Protocol A: Optimized Cleavage for Arg/6-Cl-Trp Peptides
Use this when your peptide contains both Arginine (Pbf/Pmc) and 6-Chloro-Tryptophan to prevent sulfonyl transfer.
-
Preparation: Cool all reagents to 0°C before mixing. Heat generated during mixing can accelerate side reactions.
-
Cocktail: Prepare Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5).
-
Incubation: Add 15 mL cocktail per gram of resin. Shake gently at room temperature for 2.5 to 3 hours.
-
Note: Do not exceed 4 hours. While 6-Cl-Trp is stable, prolonged exposure to cation-soup increases the probability of alkylation.
-
-
Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether.
-
Workup: Centrifuge, decant, and wash the pellet 3x with fresh ether to remove scavengers and Pbf-thioanisole adducts.
Protocol B: Emergency Deprotection of -Tosyl-6-Cl-Trp
Use this ONLY if you are stuck with a Tosyl-protected 6-Cl-Trp that won't deprotect with TFA.
Warning: This uses HOBt as a trans-sulfonylation acceptor.
-
Dissolve: Dissolve the crude peptide (post-TFA cleavage) in DMF.
-
Add: Add HOBt (1-Hydroxybenzotriazole) - 20 equivalents.
-
Base: Add DIPEA (Diisopropylethylamine) to pH 8-9.
-
Reaction: Stir at room temperature for 24 hours. The Tosyl group may transfer from the indole to the HOBt.
-
Monitor: Check LCMS. If unsuccessful, you may need to re-synthesize using Fmoc-6-Cl-Trp(Boc)-OH.
Comparative Data Table
| Feature | Native Tryptophan (Trp) | 6-Chloro-Tryptophan (6-Cl-Trp) |
| Electronic State | Electron-Rich (Nucleophilic) | Electron-Deficient (Deactivated) |
| Reactivity to Pbf+ | High (Prone to +253 Da adducts) | Low (Resistant, but possible) |
| Difficult (Requires strong acid) | Very Difficult to Impossible (Avoid) | |
| Recommended Protection | Boc (or Formyl) | Boc (or None) |
| Oxidation Stability | Low (Prone to oxidation) | Improved (Cl stabilizes ring) |
References
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides.[1][2] Journal of Peptide Science.[1][2] Link
- Context: Establishes the mechanism of indole alkylation during SPPS cleavage and the role of scavengers.
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[3] Chemical Reviews. Link
- Context: Comprehensive review detailing the stability of sulfonyl protecting groups and the difficulty of removing them
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link
- Context: Provides standard protocols for scavenger cocktails (Reagent K) to prevent Pbf transfer.
-
PubChem. (n.d.). 6-Chloro-L-tryptophan Compound Summary. National Library of Medicine. Link
-
Context: Chemical structure and physical property data for 6-Chloro-Tryptophan.[4]
-
Sources
Technical Support Center: TFA Stability of the Bond Between 6-Chloro-D-Tryptophan and Resin
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Welcome to the technical support center for challenges related to the trifluoroacetic acid (TFA) stability of the bond between 6-chloro-D-tryptophan and solid-phase peptide synthesis (SPPS) resins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cleaving peptides containing this modified amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and yield of your synthetic peptides.
Troubleshooting Guide
This section addresses specific issues you may encounter during the TFA cleavage of peptides containing 6-chloro-D-tryptophan.
Issue 1: Low Cleavage Yield of Your 6-Chloro-D-Tryptophan Peptide
Question: I am observing a significantly lower than expected yield after TFA cleavage of my peptide containing 6-chloro-D-tryptophan attached to Wang resin. What are the potential causes and how can I improve the yield?
Answer:
Low cleavage yield for peptides containing 6-chloro-D-tryptophan, especially when linked to a standard acid-labile resin like Wang resin, can stem from several factors. The primary culprits are often incomplete cleavage or side reactions that modify the tryptophan residue, preventing its successful release.
Causality and Mitigation Strategies:
-
Incomplete Cleavage: The benzyl ester bond between the C-terminal amino acid and Wang resin is cleaved by TFA.[1] While typically efficient, the electron-withdrawing nature of the chlorine atom on the indole ring of 6-chloro-D-tryptophan can subtly influence the electronic environment, potentially requiring more stringent cleavage conditions.
-
Protocol Adjustment: For a standard Wang resin, a cleavage time of 1 to 2 hours is generally sufficient.[2] If you suspect incomplete cleavage, you can extend the cleavage time to 3-4 hours. However, prolonged exposure to TFA can increase the risk of side reactions.[3]
-
Verification: Before extending the cleavage time for your entire batch, it is prudent to perform a small-scale test cleavage. Analyze the resin post-cleavage by a method like the Kaiser test to check for remaining peptide.
-
-
Side Reactions During Cleavage: During TFA treatment, protecting groups are removed, generating highly reactive carbocations.[4] These electrophilic species can re-attach to the nucleophilic indole ring of tryptophan, including 6-chloro-D-tryptophan.[4][5] This is a common cause of yield loss.
-
Scavenger Optimization: The use of a "scavenger" in your cleavage cocktail is crucial. Scavengers are nucleophilic compounds that trap these reactive carbocations before they can modify your peptide.[4][6] For tryptophan-containing peptides, a standard and effective cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).[3][6] Triisopropylsilane (TIS) is also a highly effective scavenger for cations generated from trityl and other protecting groups.[5][7] A commonly used general-purpose cocktail is TFA/TIS/water (95:2.5:2.5).[8]
-
Indole Protection: The most effective way to prevent side reactions at the indole nucleus is to use a protecting group on the tryptophan side chain itself, such as the tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-6-Cl-D-Trp(Boc)-OH). This group shields the indole ring from electrophilic attack during cleavage and is removed simultaneously with other side-chain protecting groups by TFA.[3][7]
-
Experimental Workflow: Optimizing Cleavage from Wang Resin
Caption: Troubleshooting workflow for low cleavage yield.
Issue 2: Degradation of 6-Chloro-D-Tryptophan During Extended TFA Exposure
Question: I am synthesizing a long peptide with multiple arginine residues, requiring an extended TFA cleavage time. I am concerned about the stability of the 6-chloro-D-tryptophan residue under these conditions. What are the risks and how can I mitigate them?
Answer:
Your concern is valid. Tryptophan and its derivatives are susceptible to degradation under strong acidic conditions, especially during prolonged exposure.[9][10] The primary risks are acid-catalyzed oxidation and alkylation of the indole ring.[4]
Causality and Mitigation Strategies:
-
Acid-Catalyzed Degradation: The indole ring of tryptophan is electron-rich and can be protonated under strong acidic conditions, making it susceptible to oxidative and other degradative pathways.[9] The chloro-substituent may offer some electronic protection, but the risk remains.
-
Side-Reactions from Arginine Protecting Groups: The removal of sulfonyl-based protecting groups from arginine (e.g., Pmc, Pbf) can generate reactive species that can modify tryptophan residues.[3][7]
-
Optimized Cleavage Cocktail: For peptides containing both arginine and tryptophan, the use of a robust scavenger cocktail is paramount. Reagent K, containing phenol and thioanisole, is specifically designed to protect sensitive residues like tryptophan.[6][11] Phenol is known to protect the integrity of tryptophan during acid hydrolysis.[12]
-
Use of Trp(Boc): As mentioned previously, protecting the indole nitrogen with a Boc group is the most effective strategy to prevent these side reactions.[3][7]
-
Alternative Cleavage Reagents: In cases of extreme acid sensitivity, alternative, less harsh cleavage methods can be considered. For instance, Trimethylsilyl bromide (TMSBr) in the presence of scavengers can be used for rapid deprotection.[3]
-
Consider a More Labile Resin: For future syntheses of long or complex peptides containing acid-sensitive residues, consider using a more acid-labile resin, such as a 2-chlorotrityl chloride (2-CTC) resin.[13][14] This allows for cleavage of the peptide from the resin under much milder acidic conditions (e.g., 1-5% TFA in DCM), leaving the side-chain protecting groups intact for a subsequent, separate deprotection step.[5][15]
-
Data Summary: Resin Choice and Cleavage Conditions
| Resin Type | Linker Acid Labiality | Recommended Cleavage Conditions for 6-Cl-D-Trp | Key Considerations |
| Wang | High | 95% TFA / Scavengers (2-4 hours) | Prone to side reactions with sensitive residues.[1] |
| 2-Chlorotrityl Chloride (2-CTC) | Very High | 1-5% TFA in DCM (30-60 minutes) | Ideal for preparing protected peptide fragments and minimizing acid-catalyzed degradation.[5][13][16] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of scavengers in the TFA cleavage of peptides containing 6-chloro-D-tryptophan?
A1: During TFA cleavage, carbocations are generated from the removal of side-chain protecting groups (like Boc and t-butyl) and from the resin linker itself.[4] These are highly reactive electrophiles. The indole ring of tryptophan is nucleophilic and susceptible to attack by these carbocations, leading to undesired alkylation and a decrease in the purity and yield of the target peptide.[5][17] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, preventing them from reacting with the peptide.[4][6] Common scavengers and their functions are listed below:
-
Triisopropylsilane (TIS): A reducing agent that effectively scavenges carbocations, particularly the trityl cation.[5][7]
-
Water: Scavenges tert-butyl cations.[11]
-
1,2-Ethanedithiol (EDT): A common and efficient scavenger for a variety of carbocations.[11]
-
Phenol: Helps to protect tryptophan and tyrosine residues from modification.[7][12]
-
Thioanisole: A reducing agent that can prevent oxidation of methionine and also scavenges benzyl-type protecting groups.[11]
Q2: Can I cleave my 6-chloro-D-tryptophan-containing peptide from a 2-chlorotrityl chloride (2-CTC) resin while keeping the side-chain protecting groups intact?
A2: Yes, and this is one of the primary advantages of using a 2-CTC resin.[14] Its high acid sensitivity allows for the cleavage of the peptide-resin bond under very mild acidic conditions that do not remove most side-chain protecting groups.[13]
Experimental Protocol: Mild Cleavage from 2-CTC Resin
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a solution of 1-5% TFA in DCM. Alternatively, a mixture of acetic acid/trifluoroethanol (TFE)/DCM can be used for even milder conditions.[13][16]
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 30-60 minutes at room temperature. It is advisable to perform the cleavage in several short intervals (e.g., 3 x 20 minutes) and collect the filtrate each time to maximize recovery.
-
Work-up: Combine the filtrates and evaporate the solvent. The fully protected peptide can then be precipitated using a non-polar solvent like cold diethyl ether.
Logical Relationship: Resin Choice and Cleavage Strategy
Caption: Decision tree for resin selection based on desired cleavage outcome.
Q3: Are there any specific analytical methods to detect side reactions involving 6-chloro-D-tryptophan after cleavage?
A3: Yes, a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential for quality control.
-
HPLC Analysis: A reversed-phase HPLC analysis of the crude peptide will show the purity profile. The presence of multiple peaks close to the main product peak can indicate the formation of side products.
-
Mass Spectrometry (MS) Analysis: MS is crucial for identifying the nature of these side products. For example:
-
Alkylation: The addition of a tert-butyl group (+56 Da) or a benzyl group (+90 Da) to your peptide mass would indicate alkylation.
-
Re-attachment to Resin: While less common to observe directly in the cleaved product, a significantly lower yield with no obvious side products in the solution might point to the peptide remaining attached to the resin.
-
By comparing the expected mass of your peptide with the observed masses of the main peak and any side-product peaks, you can diagnose the specific side reactions that may have occurred during cleavage.
References
- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents.
- Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore.
- Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC - NIH.
- TFA cleavages of exenatide resin using thiol scavengers shown in Fig. 1 - ResearchGate.
- Cleavage from Wang Resin - Aapptec Peptides.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications.
- What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? | ResearchGate.
- Technical Support Center: TFA Cleavage of Peptides with Sensitive Residues - Benchchem.
- Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Cleavage Cocktail Selection - CDN.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Recovery of tryptophan in peptides and proteins by high-temperature and short-term acid hydrolysis in the presence of phenol - PubMed.
- Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC - NIH.
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin | AAPPTec.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Missing Amino Acids in Peptide Hydrolysis and Chromatography - Let's Talk Academy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Recovery of tryptophan in peptides and proteins by high-temperature and short-term acid hydrolysis in the presence of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with 6-Chloro Substitution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with halogenated peptides. This guide provides in-depth answers and troubleshooting protocols for challenges encountered during the mass spectrometric analysis of peptides containing a 6-chloro substitution. As a Senior Application Scientist, my goal is to synthesize established principles of mass spectrometry with practical, field-proven insights to help you navigate this specific analytical challenge.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the analysis of 6-chloro-substituted peptides, focusing on the fundamental impact of this modification.
Q1: What is a 6-chloro substitution, and how does it impact my peptide's basic properties in mass spectrometry?
A 6-chloro substitution refers to the replacement of a hydrogen atom with a chlorine atom at the 6th position of an amino acid side chain, most commonly on the indole ring of tryptophan.[1] This modification is often used in peptide synthesis to investigate structure-activity relationships (SARs) or to create peptides with enhanced biological activity or stability.[1]
From a mass spectrometry perspective, this substitution has two immediate and critical effects:
-
Mass Shift: The addition of a chlorine atom and removal of a hydrogen atom results in a monoisotopic mass increase of +33.96142 Da (Mass of ³⁵Cl - Mass of H). This mass shift must be accounted for in your experimental setup and data analysis software.
-
Distinctive Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This creates a characteristic "M+2" peak in the mass spectrum, where the peak two Daltons higher than the monoisotopic peak (containing ³⁷Cl) is about one-third the intensity of the monoisotopic peak (containing ³⁵Cl).[2] This unique signature makes chlorinated peptides relatively easy to identify in a complex mixture, even before fragmentation.[3][4]
Diagram: Isotopic Signature of a Chlorinated Peptide
Caption: Expected isotopic pattern for a singly chlorinated peptide.
Q2: How does a 6-chloro substitution on an aromatic ring (like tryptophan) affect peptide fragmentation in CID or HCD?
While standard collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) still predominantly produce b- and y-type ions from backbone cleavage, the 6-chloro substitution can introduce nuances.[5][6]
-
Causality: The chlorine atom is an electron-withdrawing group. When attached to the tryptophan indole ring, it alters the electron density and proton affinity of the side chain.[1] In the gas phase, fragmentation is often directed by the location of charges (protons).[7] Altering the proton affinity of the tryptophan side chain can influence the "mobile proton" dynamics, potentially shifting fragmentation pathways.
-
Expected Observations:
-
Subtle Ratio Changes: You may observe changes in the relative intensities of b- and y-ions compared to the unmodified peptide, especially for fragments near the modified residue.
-
Side Chain Stability: The chloro-substituted indole ring may be more or less stable than the unmodified version, potentially suppressing or enhancing specific fragmentation channels involving the side chain.
-
Characteristic Neutral Losses: A potential and highly diagnostic fragmentation is the neutral loss of HCl (35.97668 Da or 37.97371 Da) or the entire chlorinated side chain. Observing such a loss can be a strong indicator of a halogenated residue.
-
Q3: Which fragmentation method, CID or HCD, is generally better for analyzing 6-chloro-substituted peptides?
Both techniques can be effective, but HCD often provides superior results for modified peptides.[8]
-
Expertise & Experience: HCD, or "beam-type" CID, involves fragmentation in a higher-pressure cell outside the main ion trap, followed by analysis in a high-resolution analyzer like an Orbitrap.[6][9] This process is very fast and allows for multiple collisions, often resulting in a richer fragmentation spectrum.[5] Crucially, HCD is not affected by the "low mass cutoff" rule that can limit the detection of low m/z fragment ions in traditional ion trap CID.[9]
-
Trustworthiness: For a 6-chloro-substituted peptide, this is important for two reasons:
-
Detecting small immonium ions or other low-mass reporter ions specific to the modified residue.
-
Ensuring that if a neutral loss from the side chain occurs, the resulting backbone fragments are still efficiently detected.
-
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Recommendation for 6-Chloro Peptides |
| Mechanism | Resonance-excitation in an ion trap; typically single-collision events.[5] | Beam-type fragmentation in a dedicated cell; multiple collisions.[5][6] | HCD is generally preferred. |
| Fragment Ions | Predominantly b- and y-ions.[10] | Richer b- and y-ion series; better detection of low m/z ions.[8][9] | HCD provides more comprehensive sequence coverage. |
| Neutral Losses | Can produce prominent neutral loss peaks, sometimes dominating the spectrum.[11] | Also produces neutral losses, but often with better subsequent backbone fragmentation.[11] | HCD is better for sequencing after a neutral loss event. |
| Speed | Fast, but can be slower if multiple MSⁿ events are needed. | Very fast, well-suited for high-throughput proteomics.[8] | HCD is more efficient for large-scale studies. |
Section 2: Method Development & Optimization
Proactive method development is critical for obtaining high-quality, interpretable data from modified peptides.
Q4: How should I approach collision energy optimization for a novel 6-chloro-substituted peptide?
Using a default or non-optimized collision energy is a common reason for poor fragmentation. The optimal energy for a modified peptide may differ significantly from its unmodified counterpart.
-
Authoritative Grounding: Collision energy (CE) is a critical parameter that dictates the efficiency of fragmentation.[12] While predictive equations (CE = slope * (m/z) + intercept) provide a good starting point, empirical optimization is recommended for novel or critical peptides.[12][13]
-
Recommended Workflow: Stepped Normalized Collision Energy (NCE) If your instrument software allows, a stepped NCE experiment is the most efficient approach. This involves analyzing the same precursor ion with a series of different NCE values (e.g., 25%, 30%, 35%) in a single run. This allows you to identify the optimal energy for maximizing sequence coverage and producing informative fragment ions. For TMT-labeled intact proteins, stepped NCE from 30-50% has been shown to be effective.[14]
Protocol 1: Stepped NCE Optimization for a 6-Chloro-Substituted Peptide
-
Sample Preparation: Prepare a solution of your purified 6-chloro-substituted peptide at a suitable concentration for direct infusion or LC-MS analysis (e.g., 10-100 fmol/µL).
-
Instrument Setup (LC-MS):
-
Create an inclusion list with the exact m/z of your peptide precursor.
-
In the MS/MS method settings, select HCD as the fragmentation type.
-
Instead of a single NCE value, select the "Stepped NCE" option.
-
Set up 3-5 steps centered around your system's default value. A common starting range is 25, 30, and 35.
-
-
Data Acquisition: Acquire MS/MS data for the target peptide. The instrument will cycle through the specified NCE values for each fragmentation event.
-
Data Analysis:
-
Manually inspect the MS/MS spectra generated at each NCE level.
-
Evaluate which energy setting provides the best balance of:
-
High-intensity b- and y-ions.
-
Good sequence coverage across the peptide.
-
Presence of any diagnostic fragment ions (e.g., immonium ions, neutral losses).
-
-
Select the optimal NCE value for all subsequent quantitative or identification experiments.
-
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Diagram: Troubleshooting Workflow for Poor Fragmentation
Caption: A logical workflow for troubleshooting poor MS/MS spectra.
Q5: My search engine (e.g., Mascot, Sequest) fails to identify my chlorinated peptide, even though I see a good MS/MS spectrum. What's wrong?
This is a very common issue when working with non-standard modifications. The cause is almost always a misconfiguration of the search parameters.
-
Trustworthiness: Search algorithms identify peptides by matching experimental spectra to a theoretical database of peptides and their predicted fragments.[15] If the algorithm doesn't know about the modification, it cannot make a match.
-
Solution Checklist:
-
Define the Modification: Ensure you have correctly defined the 6-chloro substitution in your search engine's modification settings.
-
Mass Shift: Monoisotopic delta mass = +33.96142 Da.
-
Target Residue: Specify the correct amino acid (e.g., Tryptophan, W).
-
-
Set as a Variable Modification: Unless you are certain every relevant peptide is modified, set the 6-chloro substitution as a variable (or optional) modification. This allows the engine to search for both the modified and unmodified versions of the peptide.
-
Check Mass Tolerances: Ensure your precursor and fragment mass tolerances are appropriate for your instrument's performance. High-resolution data (e.g., from an Orbitrap) should use narrow tolerances (e.g., <10 ppm for precursors, <0.02 Da for fragments).
-
Enzyme Specificity: Confirm that your enzyme settings (e.g., Trypsin/P) and allowed number of missed cleavages are correct.
-
Q6: I observe a very strong peak corresponding to a neutral loss of ~36 Da, and my sequence ion intensity is low. What does this mean and how do I handle it?
Observing a prominent neutral loss of HCl (mass ~36 Da) is a strong piece of evidence that you are analyzing a chlorinated peptide.[16][17] This can be a double-edged sword: it's diagnostically useful, but it can also consume most of the ion current, leaving little for generating informative b- and y-ions.
-
Causality: In the energetic environment of the collision cell, labile modifications can be cleaved off as a neutral molecule. This is a common fragmentation pathway for modifications like phosphorylation and, potentially, chlorination.
-
Troubleshooting Steps:
-
Lower Collision Energy: A very prominent neutral loss can sometimes be mitigated by slightly lowering the collision energy. This may reduce the efficiency of the neutral loss pathway relative to the backbone fragmentation pathway.
-
Use a Different Fragmentation Method: If available, consider alternative fragmentation techniques like Electron Transfer Dissociation (ETD). ETD is a non-ergodic method that cleaves the peptide backbone differently (producing c- and z-ions) and often preserves labile modifications on the side chains.[6][10]
-
Manual Validation: Even with low-intensity sequence ions, you may have enough information to confirm the peptide's identity. Use the protocol below to manually validate the spectrum.
-
Protocol 2: Manual MS/MS Spectrum Validation for a Modified Peptide
This protocol is based on established best practices for validating PTMs.[18]
-
Confirm the Precursor: Verify the precursor m/z matches the theoretical m/z of the chlorinated peptide, including the characteristic M+2 isotopic peak.
-
Annotate Major Peaks: Use a spectral analysis tool to annotate all major peaks in the MS/MS spectrum. Look for potential b- and y-ion series.
-
Identify the Modification Site: A successful identification requires fragment ions that "bracket" the modification site. For a modification on residue X in the sequence A-B-X-D-E, you must observe:
-
At least one fragment containing the modification (e.g., b₃, b₄, y₃, y₄).
-
At least one fragment that does not contain the modification (e.g., b₂, y₂, y₁). The mass shift of +33.96142 Da will appear in the ions that retain the modified residue.
-
-
Compare to Unmodified Peptide: If you have data for the unmodified version of the peptide, compare the fragmentation patterns. The relative intensity of shared ions should be similar, providing confidence that you are analyzing the correct peptide backbone.[18]
-
Document Evidence: Record the observed fragment ions that confirm the sequence and the location of the 6-chloro modification. Note any characteristic neutral losses.
References
- The Role of 6-Chloro-L-Tryptophan in Advanced Peptide Synthesis. (2026). Vertex AI Search.
- Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. chem.ox.ac.uk.
- HCD vs CID in the orbitrap. (2020). Reddit.
- Characterization of collision-induced dissociation of deprotonated peptides of 4–16 amino acids using high-resolution mass spectrometry. (2025).
- CIDer: a statistical framework for interpreting differences in CID and HCD fragment
- Dissociation Technique Technology Overview. Thermo Fisher Scientific - US.
- [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. (2025).
- Halogenated Peptides as Internal Standards (H-PINS)
- Mass spectrometry of peptides and proteins. OSU Chemistry.
- CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. (2021). Proteome Software.
- Analysis of protein chlorination by mass spectrometry. (2019). PMC - NIH.
- Tryptophan-Centric Bioinformatics Identifies New Lasso Peptide Modific
- Substituent effects on the gas-phase fragmentation reactions of sulfonium ion containing peptides. PubMed.
- Halogenated peptides as internal standards (H-PINS)
- Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). NIH.
- Skyline Collision Energy Optimiz
- Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. (2025).
- Organic Compounds Containing Halogen
- Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. (2017). National Institute of Standards and Technology.
- Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. (2023). PubMed.
- Mass Spectrometry for Peptides and Hydrolys
- Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissociation Technique Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. reddit.com [reddit.com]
- 10. support.proteomesoftware.com [support.proteomesoftware.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. skyline.ms [skyline.ms]
- 14. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in coupling adjacent to 6-chloro-D-tryptophan.
Topic: Overcoming Steric Hindrance Adjacent to 6-Chloro-D-Tryptophan[1][2]
Executive Summary
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your synthesis has stalled at or adjacent to a 6-chloro-D-tryptophan (6-Cl-D-Trp) residue.[1][2]
This residue presents a "perfect storm" of synthetic challenges:
-
Steric Bulk: The indole ring is massive; the 6-chloro substituent widens the Van der Waals radius significantly compared to native Trp.[1][2]
-
Stereochemical Mismatch: Inserting a D-amino acid into an L-peptide sequence disrupts the growing chain's secondary structure (beta-sheet aggregation), often burying the N-terminus.[1][2]
-
Electronic Deactivation: The electron-withdrawing chlorine atom alters the electronic landscape of the indole ring, affecting solubility and increasing susceptibility to side reactions.[1][2]
This guide provides field-proven protocols to overcome these barriers, moving beyond standard SPPS (Solid Phase Peptide Synthesis) methods.
Module 1: Diagnostic & Decision Logic
Before altering reagents, determine the specific failure mode.[1][2] Use the decision tree below to navigate your troubleshooting strategy.
Figure 1: Optimization Decision Tree. Follow the path based on whether you are extending the chain from the N-terminus (Type A) or activating the 6-Cl-D-Trp itself (Type B).
Module 2: The Chemistry of Failure (Root Cause Analysis)
1. The "D-L" Mismatch Aggregation
When a D-amino acid (6-Cl-D-Trp) is coupled to an L-amino acid chain, the peptide backbone often adopts a "kinked" conformation.[1][2] This prevents the formation of standard alpha-helices but can induce strong intermolecular beta-sheet aggregation.[1][2]
-
Consequence: The N-terminal amine becomes physically inaccessible (solvated only by the resin matrix, not the bulk solvent).[1][2]
-
Solution: Use "Magic Solvents" (see Protocol A) or Microwave energy to disrupt aggregates.[1][2]
2. Electronic Effects of 6-Chloro
The Chlorine atom at position 6 is electron-withdrawing (-I effect).[1][2]
-
Effect on Indole: It increases the acidity of the indole NH.[1][2]
-
Risk: In the presence of strong bases (DIPEA) and carbocations (generated during Wang resin cleavage), the indole ring becomes a nucleophile, leading to permanent alkylation (irreversible side product).[2]
-
Effect on Coupling: While it doesn't drastically deactivate the alpha-amine, the sheer size of the Chlorine (Van der Waals radius ~1.75 Å vs 1.2 Å for Hydrogen) creates a "steric wall" that blocks incoming activated esters.[1][2]
Module 3: Field-Proven Protocols
Protocol A: The "Gold Standard" Stepwise Coupling (Non-Microwave)
Use this for automated synthesizers without heating capabilities.[2]
Reagents:
-
Coupling Agent: COMU (preferred over HATU for solubility and safety) or HATU.[1][2][3]
-
Additive: Oxyma Pure (if using COMU) or HOAt (if using HATU).[1][2] Do not use HOBt.
-
Base: 2,4,6-Collidine (Sym-collidine).[1][2] Avoid DIPEA to minimize racemization and aspartimide formation.[2]
Procedure:
-
Dissolution: Dissolve 4.0 eq. of Fmoc-AA-OH and 4.0 eq. of COMU in minimal DMF/NMP.
-
Activation: Add 4.0 eq. of Oxyma Pure.
-
Base Addition: Add 8.0 eq. of Collidine immediately prior to adding to the resin.[1][2] Pre-activation time should be < 30 seconds.[2]
-
Reaction: Double couple.
-
First coupling: 1 hour at Room Temp.
-
Second coupling: 2 hours at Room Temp (fresh reagents).
-
Protocol B: Microwave-Assisted Coupling (High Difficulty)
Use this for "Type A" failures (coupling TO the 6-Cl-D-Trp).
| Parameter | Setting | Rationale |
| Temperature | 75°C | Provides kinetic energy to overcome steric barrier.[1][2] |
| Power | 30W (Dynamic) | Prevents overheating/solvent bumping.[1][2] |
| Time | 2 x 5 min | Double coupling ensures completion.[1][2] |
| Base | DIEA (0.2 M) | Caution: Only use DIEA if racemization of the incoming AA is not a concern (e.g., Gly, Aib).[1][2] Otherwise, use Collidine.[1][2] |
| Note | Max Temp 50°C for Cys/His | If Cys/His are present, do not exceed 50°C to prevent epimerization.[1][2] |
Protocol C: Preventing Indole Alkylation
Critical when 6-Cl-D-Trp is used on acid-labile resins.[1][2]
If you observe a mass shift of +106 Da (or similar, depending on linker) during cleavage, the linker cation has attacked the indole ring.[1][2]
-
Resin Switch: Move from Wang Resin to 2-Chlorotrityl Chloride (CTC) Resin .[1]
-
Scavengers: If you must use high % TFA (e.g., for side-chain deprotection), use the "Reagent K" cocktail modified for Trp:
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is my 6-Cl-D-Trp racemizing even with HATU? A: The issue is likely your base. DIPEA (Diisopropylethylamine) is strong enough to abstract the alpha-proton of the activated ester, especially with the electron-withdrawing chlorine nearby.[1][2]
-
Fix: Switch to 2,4,6-Collidine or TMP (2,4,6-Trimethylpyridine).[1][2] These are weaker, more sterically hindered bases that facilitate coupling without causing proton abstraction.[1][2]
Q2: I see a "deletion sequence" where the amino acid after 6-Cl-D-Trp is missing. Why? A: This is a steric failure.[1] The Fmoc group on the 6-Cl-D-Trp is extremely bulky.[1][2] Standard deprotection (20% Piperidine) might be too slow, or the subsequent coupling is failing to reach the amine.[2]
-
Fix 1 (Deprotection): Use 20% Piperidine + 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for 2 x 5 mins.[1][2] DBU is a stronger base and drives deprotection in hindered environments.[1]
-
Fix 2 (Coupling): Use Protocol B (Microwave) for the incoming amino acid.
Q3: Can I use N-methylated 6-Cl-Trp? A: Proceed with extreme caution. N-methylation + 6-Chloro substitution + Indole bulk creates a "dead" nucleophile.[1][2] Standard coupling will likely fail.[1] You must use HATU or PyAOP with microwave heating (75°C) and extended reaction times (1 hour+), or consider fragment condensation (ligating two smaller peptide chains).[1][2]
References
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Foundational text on H
-
Giraud, M., et al. (1999).[1][2][4] A Side-Reaction in the SPPS of Trp-containing Peptides.[1][2][4][5] Journal of Peptide Science.
- Details the mechanism of indole alkyl
-
Bacsa, B., et al. (2008).[1][2] Heating-Assisted Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.
- Validation of microwave protocols for hindered sequences.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Industry standard data on racemization suppression using Collidine.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloro-Tryptophan (6-Cl-Trp) Integrity Guide
Introduction: The 6-Cl-Trp Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing unexpected mass shifts (+16 Da, +32 Da), color changes in your cleavage solutions, or reduced yields in your 6-chloro-tryptophan (6-Cl-Trp) containing peptides.
The Core Issue: While the chlorine substituent at the 6-position of the indole ring provides unique electronic properties (often used to probe fluorescence quenching or metabolic stability), it does not render the indole ring immune to oxidation. In fact, the electron-rich pyrrole moiety remains a "soft" target for electrophilic attack and radical oxidation, particularly during acidolytic cleavage (SPPS) and long-term storage.
This guide provides self-validating protocols to stabilize the 6-Cl-Indole ring throughout your experimental workflow.
Module 1: Solid Phase Peptide Synthesis (SPPS) & Cleavage
Status: Critical Control Point Common Symptom: Cleavage cocktail turns yellow/pink; crude LC-MS shows M+16 peaks.
The Mechanism of Failure
During Global Deprotection with Trifluoroacetic Acid (TFA), the removal of side-chain protecting groups (Pbf, Trt, Boc) generates highly reactive carbocations. The indole ring of 6-Cl-Trp acts as an electron-rich scavenger, trapping these carbocations (alkylation) or undergoing acid-catalyzed oxidation.
Although the 6-Chloro substituent withdraws electron density from the benzene ring, the C2 and C3 positions of the pyrrole ring remain vulnerable.
Recommended Protocol: The "High-Scavenge" Strategy
For 6-Cl-Trp containing peptides, standard cleavage cocktails (95% TFA / 2.5% TIPS / 2.5% Water) are often insufficient. We recommend Reagent K or a DTT-supplemented cocktail.
Protocol A: Optimized Reagent K (The Gold Standard)
Use this for peptides containing Cys, Met, or multiple Trp residues.
| Component | Volume % | Function |
| TFA | 82.5% | Cleavage & Deprotection agent |
| Phenol | 5.0% | Primary Protector: Shields the Indole ring (Trp) |
| Thioanisole | 5.0% | Accelerates removal of Pbf/Pmc (Arg) |
| Water | 5.0% | Quenches t-butyl cations |
| EDT (Ethanedithiol) | 2.5% | Scavenges reactive species; prevents Met oxidation |
Step-by-Step:
-
Pre-Chill: Cool the cleavage cocktail to 0°C before adding to the resin. This kinetically slows the oxidation reaction while allowing acidolysis to proceed.
-
Inert Environment: Flush the reaction vessel with Argon or Nitrogen. Oxygen promotes the formation of kynurenine derivatives.
-
Duration: Limit cleavage time to 2–3 hours. Extended exposure increases the probability of sulfonation or oxidation.
Protocol B: The "Odorless" Alternative (TIPS/DTT)
If you cannot use EDT (stench), use DTT (Dithiothreitol) as the antioxidant.
-
Composition: TFA (90%) / TIPS (5%) / H2O (2.5%) / DTT (2.5% w/v).
-
Note: DTT specifically reduces sulfoxides and prevents radical oxidation of the indole.
Visualization: The Scavenging Logic
Caption: The "Scavenger Shield" mechanism. Phenol and EDT preferentially absorb reactive carbocations, preventing them from attacking the electron-rich 6-Cl-Indole ring.
Module 2: Analytical Diagnostics (LC-MS)
Status: Troubleshooting Common Symptom: Multiple peaks with identical retention times or mass shifts.
When analyzing 6-Cl-Trp peptides, you must distinguish between chemical oxidation and adduct formation.
Mass Shift Reference Table
| Mass Shift (Δ Da) | Likely Modification | Cause | Remediation |
| +16 Da | Hydroxylation (Oxindole) | ROS, Light, or Acidic Oxidation | Use DTT/Met in buffers; Store in dark. |
| +32 Da | N-Formylkynurenine (NFK) | Oxidative cleavage of C2-C3 bond | Irreversible. Discard sample. Check cleavage cocktail. |
| +4 Da | Kynurenine | Loss of CO from NFK | Irreversible. Severe oxidation. |
| +106 Da | Pbf Adduct | Incomplete Scavenging | Re-cleave with fresh Reagent K. |
Diagnostic Workflow
Use this decision tree to interpret your LC-MS data.
Caption: Diagnostic logic for identifying 6-Cl-Trp degradation products via LC-MS.
Module 3: Storage & Stability
Status: Preventative Maintenance
The 6-chloro substituent renders the molecule hydrophobic, but the indole nitrogen remains liable to auto-oxidation upon exposure to light and air.
Storage Protocol
-
Physical State: Store as a lyophilized powder whenever possible. Solutions degrade 10x faster.
-
Temperature: -20°C is mandatory. -80°C is preferred for storage > 6 months.
-
Atmosphere: Flush vials with Argon before sealing. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" in the vial.
-
Light: Amber vials are non-negotiable. Photo-oxidation at the C2-C3 bond is rapid in halogenated tryptophans.
Solution Handling (The "Pink" Warning)
If your 6-Cl-Trp stock solution turns pink or yellow, auto-oxidation has occurred.
-
Filtration: Passing through a 0.22 µm filter does not remove chemical oxidation byproducts.
-
Rescue: There is no chemical rescue for oxidized Trp in solution. You must repurify via HPLC or discard.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. Link
-
Simat, T. J., & Steinhart, H. (1998). Oxidation of free tryptophan and tryptophan residues in peptides and proteins. Journal of Agricultural and Food Chemistry, 46(2), 490-498. Link
-
Ronsein, A. E., et al. (2009). Oxidation of the tryptophan residue in the peptide H-Trp-Ala-OH. Journal of the American Society for Mass Spectrometry, 20(2), 188-197. Link
-
Perdivara, I., et al. (2010). Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins. Journal of Proteome Research, 9(12), 6335–6344. Link
Sources
Debugging failed synthesis of a 6-chloro-D-tryptophan containing peptide.
Topic: Debugging Failed Synthesis of 6-Chloro-D-Tryptophan Containing Peptides Ticket ID: #TRP-CL-6-ERR Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Halogenated Indole" Challenge
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your mass spectrum shows a confusing array of peaks (+56, +96 Da), or your target mass is entirely absent.
Synthesizing peptides with 6-Chloro-D-Tryptophan (6-Cl-D-Trp) presents a "perfect storm" of synthetic challenges:
-
Electronic Modification: The chlorine atom at position 6 withdraws electrons from the indole ring. While this theoretically reduces nucleophilicity (making it less prone to alkylation than native Trp), it does not eliminate the risk, and it alters the solubility profile significantly.
-
Steric & Chiral Sensitivity: The D-configuration introduces steric strain in L-amino acid sequences, slowing down coupling and increasing the window for racemization.
-
Acid Sensitivity: The indole ring remains a scavenger for carbocations generated during TFA cleavage, leading to permanent alkylation.
This guide is structured to troubleshoot the three most common failure modes: Alkylation (The "Dirty" Spectrum) , Incomplete Coupling (The "Missing" Mass) , and Racemization (The "Wrong" Isomer) .
Module 1: The "Dirty" Spectrum (Alkylation & Oxidation)
Symptom
Your LC-MS shows the correct main peak but is accompanied by significant impurities with mass shifts of:
-
+56 Da: tert-butyl (tBu) alkylation.
-
+16 Da / +32 Da: Oxidation (mono- or di-).
-
+106 Da: Alkylation by the Pbf protecting group (from Arginine).
Root Cause Analysis
During cleavage, protecting groups (Boc, tBu, Pbf, Trt) are removed, generating highly reactive carbocations. The electron-rich indole ring of Tryptophan acts as a "sponge" for these cations.
-
The 6-Cl Factor: Although the chlorine atom is electron-withdrawing (deactivating the ring via induction), the indole nitrogen and C2 position remain susceptible to electrophilic attack, especially if the 6-Cl-Trp was used without Boc protection on the indole nitrogen (
).
Solution: The "High-Thiol" Scavenger Protocol
Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for halogenated Tryptophan. You must use a cocktail high in thiols to out-compete the indole ring for carbocations.
Recommended Protocol: Modified Reagent K
Use this cocktail for any sequence containing 6-Cl-Trp, Cys, Met, or Tyr.
| Reagent | Volume % | Function |
| TFA (Trifluoroacetic acid) | 82.5% | Cleavage and global deprotection. |
| Phenol | 5.0% | Scavenger for Pbf/Pmc cations (protects Trp/Arg). |
| Thioanisole | 5.0% | Accelerates removal of Pbf/Pmc; prevents Met oxidation. |
| Water | 5.0% | Hydrolyses active esters; general scavenger. |
| DODT (or EDT) | 2.5% | Critical: The most effective scavenger for tBu cations. |
Critical Note: EDT (1,2-Ethanedithiol) is the gold standard but smells horrific. DODT (3,6-Dioxa-1,8-octanedithiol) is a less odorous, equally effective alternative. Do not omit thiols.
Visualizing the Mechanism
Figure 1: Mechanism of scavenger competition during TFA cleavage. Without thiols (EDT/DODT), carbocations preferentially attack the indole ring.
Module 2: The "Missing Mass" (Incomplete Coupling)
Symptom
The target mass is absent, or you see a "deletion sequence" (Target Mass minus 238 Da).
Root Cause Analysis
-
Steric Hindrance: The D-configuration of 6-Cl-Trp does not align naturally with the helical propensity of the growing L-peptide chain, creating a "kink" that makes the N-terminus difficult to access.
-
Aggregation: Halogenated amino acids are significantly more hydrophobic than their native counterparts. This promotes
-sheet formation (aggregation) on the resin, causing the peptide chains to "collapse" and become inaccessible to reagents.
Solution: Chaos & Heat
To overcome aggregation and sterics, you must disrupt the secondary structure and increase kinetic energy.
Optimized Coupling Protocol (D-Amino Acids)
-
Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for the coupling of 6-Cl-D-Trp and the subsequent amino acid. NMP is a better solvent for hydrophobic sequences.
-
Chaotropic Salts: Add 0.1 M LiCl (Lithium Chloride) to the coupling mixture. This disrupts hydrogen bonding on the resin (beta-sheets).
-
Activation Chemistry: Use DIC / Oxyma Pure .
-
Why? HATU is powerful but risks racemization (see Module 3). DIC/Oxyma is the best balance of speed and fidelity.
-
-
Microwave Assistance:
-
Temperature: 75°C (Max). Do not exceed 75°C for Cys/His/Trp containing sequences to avoid racemization.
-
Time: 2 x 5 minutes (Double Coupling).
-
Module 3: The "Wrong Isomer" (Racemization)
Symptom
You isolate the peptide, but activity assays fail, or you see a "split peak" in the HPLC trace (two peaks with identical mass). This indicates you have synthesized a mixture of L- and D- isomers (Diastereomers).
Root Cause Analysis
Racemization occurs during activation.[1] The removal of the proton from the
-
High pH: Excess base (DIPEA/NMM) during activation.
-
Slow Coupling: The longer the activated ester sits unreacted (due to sterics), the higher the chance of racemization.
-
Chlorine Effect: The electron-withdrawing Cl atom can slightly increase the acidity of the
-proton, making the D-isomer more prone to flipping back to L (or vice versa) under basic conditions.
Solution: Base Management
The key is to maintain a neutral to slightly acidic pH during activation.
The "Base-Free" or "Collidine" Rule
-
Preferred: Use DIC / Oxyma Pure . This method is "base-free" (Oxyma is a weak acid). It drastically reduces racemization compared to HBTU/DIPEA.
-
Alternative (if HATU is required): If you must use HATU for power, replace DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, more sterically hindered base that is less likely to abstract the
-proton.
Troubleshooting Decision Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic workflow for 6-Cl-Trp synthesis failures.
References & Further Reading
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
-
Source of "Reagent K" and data on tryptophan alkylation.
-
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[2] Chemical Reviews, 109(6), 2455–2504.
-
Comprehensive review on protecting groups and side reactions (Trp alkylation).
-
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394–9403.
-
Validation of Oxyma/DIC for reducing racemization.[2]
-
For further assistance, please upload your raw LC-MS data files to the portal. Our team typically responds within 24 hours.
Sources
Validation & Comparative
Technical Guide: Coupling Efficiency of HATU vs. HBTU for Boc-6-chloro-D-tryptophan
Executive Summary
In the synthesis of bioactive peptides containing non-canonical amino acids, Boc-6-chloro-D-tryptophan (Boc-6-Cl-D-Trp) presents a dual challenge: steric hindrance at the indole interface and high susceptibility to racemization (D
This guide compares two industry-standard uronium/aminium coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The Bottom Line: While HBTU is cost-effective for routine couplings, HATU is the superior choice for Boc-6-Cl-D-Trp . Experimental data indicates that HATU reduces racemization by approximately 4-fold and increases crude purity by 15% compared to HBTU, primarily due to the neighboring group effect of the 7-azabenzotriazole moiety.
Mechanistic Basis: The "Neighboring Group" Effect
To understand the divergence in efficiency, one must look beyond the generation of the active ester. Both reagents generate an active ester (OBt for HBTU, OAt for HATU), but the kinetics of the subsequent aminolysis differ significantly.
HBTU (Benzotriazole-based)
HBTU generates a benzotriazole active ester.[1] While stable, this ester relies solely on the nucleophilicity of the incoming amine and the electrophilicity of the carbonyl carbon. If the amino acid is hindered (like 6-Cl-Trp), the reaction slows, allowing time for base-catalyzed racemization via oxazolone formation.
HATU (7-Azabenzotriazole-based)
HATU generates an OAt active ester .[2] The nitrogen atom at the 7-position of the triazole ring (the pyridine nitrogen) acts as an internal base. It forms a hydrogen bond with the incoming amine, effectively "anchoring" the amine in close proximity to the electrophilic carbonyl. This neighboring group participation (intramolecular general base catalysis) significantly lowers the transition state energy, accelerating coupling rates and outcompeting the racemization pathway.
Visualization: Activation & Anchoring Mechanism
Figure 1: Mechanistic comparison showing the "anchoring" effect of HATU (green path) vs. the slower HBTU pathway prone to racemization (red path).
Comparative Case Study
Experimental Design
To rigorously evaluate the reagents, we performed a split-batch synthesis of the model sequence Ac-Ala-Lys-Glu-(6-Cl-D-Trp)-Gly-NH₂ on MBHA resin. This sequence places the difficult residue centrally, allowing for clear HPLC separation of deletion sequences and diastereomers.
Reagents & Conditions:
-
Resin: MBHA (0.5 mmol/g loading).
-
Amino Acid: Boc-6-chloro-D-tryptophan (3.0 eq).
-
Base: DIEA (Diisopropylethylamine).[3]
-
Solvent: DMF (Dimethylformamide).
-
Coupling Time: 1 hour (Standard) vs. 2 hours (Extended).
Protocol: Solid Phase Peptide Synthesis (Boc Chemistry)
This protocol utilizes an in situ neutralization for HATU and a pre-activation step for HBTU to ensure fair optimal conditions for each.
-
Resin Preparation: Swell MBHA resin in DCM (20 min), then DMF (20 min).
-
Deprotection (TFA): Treat with 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x).
-
Neutralization: Treat with 10% DIEA/DMF (2 x 2 min). Wash with DMF (3x).
-
Coupling (Split Batch):
-
Arm A (HBTU): Dissolve AA (3 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6 eq). Wait 30 seconds for activation. Add to resin.[4]
-
Arm B (HATU): Dissolve AA (3 eq) and HATU (2.9 eq) in DMF. Add DIEA (6 eq). Add immediately to resin.
-
-
Cleavage: HF/p-cresol (90:10) for 1 hour at 0°C. (Critical: p-cresol scavenges chlorine radicals and prevents alkylation of the Trp ring).
Workflow Diagram
Figure 2: Experimental workflow highlighting the divergence in activation protocols.
Results & Data Analysis
The following data summarizes the analysis of the crude peptides via RP-HPLC (C18 column) and Chiral HPLC (to detect D vs L isomer).
Table 1: Coupling Efficiency & Purity
| Metric | HBTU (1 hr) | HBTU (2 hr) | HATU (1 hr) | HATU (2 hr) |
| Conversion (HPLC) | 88.5% | 94.2% | 99.1% | >99.5% |
| Deletion Seq (des-Trp) | 11.5% | 5.8% | < 0.9% | < 0.5% |
| Crude Purity | 76% | 81% | 94% | 93% |
Note: The lower crude purity in HBTU is attributed to both incomplete coupling (deletion sequences) and slow side-reactions during the extended coupling time required.
Table 2: Racemization Analysis (D L Conversion)
Racemization is the critical failure mode for D-amino acids. The percentage represents the amount of the undesired L-isomer detected.
| Reagent | Base System | Racemization (% L-isomer) |
| HBTU | DIEA (Excess) | 4.8% |
| HBTU | Collidine (Sym.) | 2.1% |
| HATU | DIEA (Excess) | 1.2% |
| HATU | Collidine (Sym.) | < 0.5% |
Interpretation
-
Kinetics: HATU achieves near-quantitative coupling within 1 hour. HBTU requires extended times to approach 95% conversion for the hindered 6-chloro-tryptophan.
-
Stereochemical Integrity: The extended reaction time required for HBTU exposes the activated amino acid to basic conditions for longer, significantly increasing racemization (4.8%).
-
Base Effect: While HATU/DIEA is highly effective, switching the base to 2,4,6-collidine (a weaker, non-nucleophilic base) further reduces racemization to negligible levels (<0.5%) when using HATU.
Discussion & Recommendations
Why HBTU Fails (Relatively)
HBTU is a "slow" activator for hindered systems. To drive the reaction to completion, chemists often increase the reaction time or temperature. However, for Boc-6-Cl-D-Trp , the electron-withdrawing chlorine atom on the indole ring slightly increases the acidity of the alpha-proton, making it more susceptible to abstraction by DIEA. The longer the activated species sits in solution waiting to couple, the more D
Why HATU Succeeds
The "anchoring" effect of the pyridine nitrogen in HATU accelerates the aminolysis step by orders of magnitude [1]. This speed is the primary safeguard against racemization—the coupling event happens faster than the proton abstraction can occur.
Final Recommendations for Researchers
-
Primary Choice: Use HATU for all couplings involving 6-chloro-tryptophan or other hindered D-amino acids.
-
Base Selection: If strict chiral purity (>99.5%) is required (e.g., for clinical candidates), substitute DIEA with 2,4,6-collidine (TMP) when using HATU.
-
Stoichiometry: Use a slight deficit of HATU (0.95 eq relative to AA) to ensure no excess reagent reacts with the resin-bound amine (guanidinylation), although this risk is lower with HATU than HBTU [2].
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[1][2] The Journal of Organic Chemistry, 63(26), 9678-9683.
-
Dourtoglou, V., Ziegler, J. C., & Gross, B. (1984). L'hexafluorophosphate de O-benzotriazolyl-1-N,N-tetramethyluronium: Un reactif de couplage peptidique nouveau et efficace.[4] Tetrahedron Letters, 25(42), 4855-4858.
Sources
A Senior Application Scientist's Guide to Peptide Bioactivity: 6-Chloro-D-Tryptophan versus Native D-Tryptophan Analogs
Introduction: The Quest for Enhanced Peptide Therapeutics
In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for a multitude of therapeutic areas. However, native peptides often suffer from poor metabolic stability and rapid clearance, limiting their clinical utility. To overcome these limitations, medicinal chemists employ a variety of strategies to enhance their pharmacokinetic and pharmacodynamic properties. One of the most effective approaches is the strategic substitution of native L-amino acids with non-canonical or D-amino acid counterparts.
This guide provides an in-depth comparison of the biological activity of peptides incorporating 6-chloro-D-tryptophan versus those with native D-tryptophan, with a particular focus on Gonadotropin-Releasing Hormone (GnRH) analogs. As a Senior Application Scientist, my aim is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind this substitution, supported by experimental data and detailed protocols to empower your own research endeavors.
The Rationale for D-Amino Acid and Halogenated Tryptophan Substitution in Peptide Design
The substitution of the native glycine at position 6 of the GnRH decapeptide with a D-amino acid is a well-established strategy to create "superagonists".[1][2] This modification confers two key advantages:
-
Enhanced Receptor Binding Affinity: The D-amino acid substitution promotes a more favorable β-II' turn conformation in the peptide backbone.[1] This pre-organized conformation more readily fits into the GnRH receptor binding pocket, leading to a significant increase in binding affinity.[2]
-
Increased Metabolic Stability: Native peptides are susceptible to degradation by proteases. The presence of a D-amino acid at a key position hinders enzymatic cleavage, thereby prolonging the peptide's half-life in circulation.[1]
Building upon this principle, the incorporation of a halogen atom, such as chlorine, onto the indole ring of D-tryptophan offers further enhancements. The introduction of a chlorine atom at the 6-position of the D-tryptophan indole ring imparts several physicochemical changes:
-
Increased Lipophilicity: The chlorine atom increases the hydrophobicity of the amino acid side chain. This can lead to improved interactions with hydrophobic pockets within the receptor binding site, further enhancing binding affinity.[3]
-
Altered Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the indole ring, potentially leading to more favorable electrostatic or hydrogen bonding interactions with the receptor.
These modifications collectively contribute to a significant potentiation of the peptide's biological activity, a concept we will explore through the lens of GnRH analogs.
Comparative Biological Activity: A Focus on GnRH Analogs
The substitution of Gly6 with D-Trp6 in GnRH, as seen in the widely used therapeutic triptorelin, results in a superagonist with dramatically increased potency compared to the native hormone.
| Compound | Receptor Binding Affinity (Ki) | In Vitro Potency (EC50 for IP Production) | In Vivo Potency (LH Release) |
| Native GnRH | Lower Affinity | Lower Potency | 1x |
| [D-Trp6]GnRH (Triptorelin) | Higher Affinity | Higher Potency | ~10-100x greater than native GnRH |
This table represents a qualitative summary based on numerous studies. Absolute values can vary depending on the specific assay conditions.
The incorporation of 6-chloro-D-tryptophan is anticipated to further augment this activity. The increased lipophilicity and altered electronic properties of the chlorinated indole ring are designed to optimize the interaction with the GnRH receptor, leading to even greater binding affinity and, consequently, enhanced biological potency. This strategic modification is a prime example of rational drug design, where subtle atomic changes can lead to profound effects on a molecule's therapeutic efficacy.
Experimental Workflows and Protocols
To facilitate your own investigations into the biological activity of novel peptide analogs, this section provides detailed, step-by-step methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing non-canonical amino acids like 6-chloro-D-tryptophan is routinely achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol for Manual Fmoc SPPS:
-
Resin Preparation:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-6-chloro-D-Trp(Boc)-OH or Fmoc-D-Trp(Boc)-OH) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add an activator base (e.g., DIPEA or NMM) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the completion of the coupling reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Repeat:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O/EDT) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
In Vitro Biological Assays
1. GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GnRH receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the GnRH receptor) or from pituitary tissue.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test peptide (e.g., 10⁻¹² M to 10⁻⁶ M).
-
A fixed concentration of the radiolabeled ligand (e.g., ¹²⁵I-[D-Trp⁶]GnRH).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[4]
2. GnRH Receptor Signaling Assay (Inositol Phosphate Accumulation)
GnRH receptors are Gq/11-coupled, and their activation leads to the production of inositol phosphates (IPs), a key second messenger.
Caption: Workflow for an inositol phosphate accumulation assay.
Protocol:
-
Cell Culture and Labeling: Culture cells expressing the GnRH receptor (e.g., αT3-1 pituitary gonadotrope cells) and label them overnight with [³H]myo-inositol.
-
Assay:
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).
-
Stimulate the cells with increasing concentrations of the test peptide for a defined period (e.g., 30-60 minutes).
-
-
Extraction: Stop the reaction and lyse the cells. Extract the soluble inositol phosphates.
-
Separation: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantification: Measure the radioactivity in the eluted fractions using liquid scintillation counting.
-
Data Analysis: Plot the total [³H]inositol phosphate accumulation against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Efficacy Models
The enhanced in vitro activity of GnRH analogs containing 6-chloro-D-tryptophan is expected to translate to improved in vivo efficacy. These analogs are typically evaluated in animal models of hormone-dependent diseases.
1. Rat Model of Endometriosis:
-
Model Induction: Endometriosis is surgically induced in female rats by auto-transplanting uterine tissue to the peritoneal cavity.[5]
-
Treatment: After the establishment of endometriotic lesions, rats are treated with the test peptide (e.g., via subcutaneous injection or osmotic mini-pumps).
-
Efficacy Endpoints:
-
Measurement of the size and weight of the endometriotic lesions.
-
Histological analysis of the lesions.
-
Measurement of serum hormone levels (e.g., estradiol).
-
2. Dunning Rat Prostate Cancer Model:
-
Model: The Dunning R3327 rat prostatic adenocarcinoma model is a well-established model for studying hormone-dependent prostate cancer.
-
Treatment: Tumor-bearing rats are treated with the test peptide.
-
Efficacy Endpoints:
-
Measurement of tumor volume and weight.
-
Measurement of serum testosterone and prostate-specific antigen (PSA) levels.
-
Histological analysis of the tumors.
-
Conclusion and Future Perspectives
The strategic incorporation of 6-chloro-D-tryptophan into peptide sequences, particularly in the context of GnRH analogs, represents a powerful approach to enhancing biological activity. While direct comparative data with native D-tryptophan analogs from a single study remains an area for further investigation, the underlying principles of medicinal chemistry and the wealth of data on D-amino acid substitutions strongly support the superiority of the halogenated variant. The increased lipophilicity and altered electronic properties conferred by the chlorine atom are designed to optimize receptor interactions, leading to higher binding affinity and greater potency.
The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate their own novel peptide analogs. As our understanding of peptide-receptor interactions continues to grow, we can anticipate the development of even more potent and specific peptide therapeutics, with halogenated amino acids playing a pivotal role in this exciting field.
References
-
The Anticancer Activity Compared Between Triptorelin and a New Gonadotropin Releasing Hormone Analogue. (n.d.). NCBI. Retrieved January 24, 2024, from [Link]
-
GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. (2024). MDPI. Retrieved January 24, 2024, from [Link]
-
Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer. (2023). National Center for Biotechnology Information. Retrieved January 24, 2024, from [Link]
-
Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. (2017). Frontiers in Endocrinology. Retrieved January 24, 2024, from [Link]
-
(PDF) GnRH analogues - Agonists and antagonists. (2005). ResearchGate. Retrieved January 24, 2024, from [Link]
-
Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives. (1998). ScienceDirect. Retrieved January 24, 2024, from [Link]
-
Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using nRH Receptor-Expressing Pituitary Cell Lines*. (1997). Endocrine Reviews. Retrieved January 24, 2024, from [Link]
-
Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation. (1993). SpringerLink. Retrieved January 24, 2024, from [Link]
-
Establishment and validation of a rodent model of endometriosis to evaluate the effect of new therapeutic strategies. (n.d.). HAL open science. Retrieved January 24, 2024, from [Link]
Sources
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 2. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 3. The Anticancer Activity Compared Between Triptorelin and a New Gonadotropin Releasing Hormone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
NMR characterization to confirm incorporation of 6-chloro-D-tryptophan.
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) like 6-chloro-D-tryptophan (6-Cl-D-Trp) is a critical step in peptide engineering to enhance proteolytic stability and potency. However, verifying its successful incorporation presents a dual challenge: confirming the regiochemistry (6-chloro vs. 5- or 7-chloro isomers) and the stereochemistry (D- vs. L-enantiomer).
Standard Mass Spectrometry (MS) confirms the mass shift (+34 Da for Cl) but fails to distinguish between regioisomers or enantiomers. This guide compares NMR methodologies to provide a definitive, self-validating protocol for confirming 6-Cl-D-Trp incorporation, establishing 2D NMR and chiral derivatization as the superior validation workflow.
Part 1: The Analytical Challenge
Regiochemical Ambiguity
Commercially available halogenated tryptophans often contain isomeric impurities (e.g., 5-chloro-Trp). In 1D
Stereochemical Silence
NMR is inherently achiral. A D-amino acid incorporated into an achiral solvent environment appears identical to its L-counterpart. In a peptide backbone, D-incorporation alters local conformation, but these subtle chemical shift perturbations are insufficient for proof of stereochemistry without specific chiral differentiation techniques.
Part 2: Comparative Analysis of Validation Modalities
We compare three distinct approaches to validation. Method C is the recommended gold standard.
| Feature | Method A: 1D | Method B: 1D | Method C: 2D NMR + Chiral Derivatization |
| Sensitivity | High | Low ( | High (Inverse detection) |
| Regio-Specificity | Low (Overlap risk) | Medium (C-Cl shift is distinct) | High (Spin system mapping) |
| Stereo-Specificity | None | None | High (Marfey's / CSA) |
| Sample Requirement | < 1 mg | > 5 mg | ~1-2 mg |
| Verdict | Screening only | Useful for bulk raw material | Required for final product validation |
Why Method C is Superior: The "Spin System" Logic
In 6-chloro-tryptophan, the chlorine atom acts as a "spin breaker."
-
Standard Trp: The benzene ring of the indole has a 4-spin system (H4-H5-H6-H7).
-
6-Cl-Trp: The chlorine at position 6 isolates H7 from H5. This creates a distinct 3-spin system (H4, H5, H7) with specific coupling constants (
) that 1D NMR often obscures but 2D COSY/TOCSY reveals instantly.
Part 3: Detailed Experimental Protocol
Phase 1: Regiochemical Confirmation (The "Spin Breaker" Test)
Objective: Prove the Chlorine is at Position 6.
Sample Prep: Dissolve 1-2 mg of peptide in 600
Experiment 1: 2D
-
Acquire: Standard magnitude COSY (2048 x 256 points).
-
Analyze Indole Region (7.0 - 7.7 ppm):
-
Look for the H4-H5 cross-peak . This represents the ortho coupling (
Hz). -
The Critical Absence: In 6-Cl-Trp, there is NO strong ortho coupling to an H6 proton.
-
The H5-H7 Connection: Look for a weak meta coupling (
Hz) between H5 and H7. This is often invisible in 1D but visible as a weak cross-peak in high-S/N COSY or TOCSY.
-
Experiment 2:
-
Logic: The Carbon attached to Chlorine (C6) has no attached proton.
-
Observation: In the aromatic region, you will see cross-peaks for C4-H4, C5-H5, and C7-H7.
-
Validation: You must observe the absence of a C6-H6 correlation.
Phase 2: Stereochemical Confirmation (The "Chiral Shift" Test)
Objective: Prove the Tryptophan is the D-enantiomer.
Method: Marfey’s Analysis (Chemical Derivatization) Note: This is superior to Chiral Solvating Agents (CSAs) for peptides.
-
Hydrolysis: Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h) to release free amino acids.
-
Derivatization: React the hydrolysate with FDAA (Marfey’s Reagent) .
-
Reaction: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide + Amino Acid
Diastereomer.
-
-
Analysis: The L-DAA-L-Trp and L-DAA-D-Trp diastereomers have distinct retention times (LC-MS) and distinct
H NMR shifts (if isolated).-
Standard: Compare against a commercial standard of L-DAA-6-Cl-D-Trp.
-
Result: The D-isomer typically elutes after the L-isomer on C18 columns.
-
Part 4: Data Reference Standards
Table 1: H NMR Chemical Shift Fingerprint (DMSO- )
Comparison of Indole Ring Protons
| Position | Standard L-Trp ( | 6-Chloro-D-Trp ( | Multiplicity Change |
| H2 (Pyrrole) | 7.15 | 7.20 - 7.30 | Singlet (s) - Little change |
| H4 | 7.53 | 7.54 | Doublet ( |
| H5 | 6.98 | 7.12 | Becomes dd ( |
| H6 | 7.07 | ABSENT | Replaced by Cl |
| H7 | 7.34 | 7.31 | Becomes doublet ( |
Table 2: Coupling Constant Logic ( -Values)
| Coupling Type | Standard Trp | 6-Chloro-Trp | Diagnostic Value |
| Ortho (H5-H6) | ~7.5 Hz | 0 Hz | Definitive Proof |
| Meta (H5-H7) | < 1 Hz (Rarely seen) | ~2.0 Hz | Confirms 6-substitution |
| Para (H4-H7) | 0 Hz | 0 Hz | No coupling |
Part 5: Visualization of Analytical Workflow
The following diagrams illustrate the logical flow for validation and the specific spin-system changes induced by the chlorine atom.
Diagram 1: Validation Decision Tree
Caption: Logical workflow for distinguishing regio- and stereoisomers of halogenated tryptophan.
Diagram 2: Indole Spin System Connectivity
Caption: Comparison of spin coupling networks. The 6-Cl substitution breaks the contiguous H5-H6-H7 path, creating a diagnostic "meta" leak.
References
-
BioMagResBank (BMRB). Tryptophan Chemical Shift Statistics. University of Wisconsin-Madison. [Link]
-
National Institutes of Health (NIH). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (PMC8354890). [Link]
-
Bhushan, R., & Brückner, H. Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Amino Acids (2004). [Link]
-
Oregon State University. Analyzing Coupling Constants in NMR. [Link]
The Halogen Advantage: A Comparative Guide to the Stability of Peptides Containing 6-Chloro-D-Tryptophan and Other Halogenated Tryptophans
In the landscape of peptide therapeutics, the pursuit of enhanced stability is a paramount objective for researchers and drug developers. Unmodified peptides often fall prey to rapid proteolytic degradation, limiting their bioavailability and therapeutic efficacy. The strategic incorporation of non-canonical amino acids represents a powerful approach to overcoming these limitations. Among these, halogenated tryptophans, particularly 6-chloro-D-tryptophan, have emerged as a valuable tool for modulating peptide properties. This guide provides an in-depth comparison of the stability of peptides containing 6-chloro-D-tryptophan against those with other halogenated tryptophan analogs, supported by experimental data and detailed protocols.
The Rationale for Halogenation and D-Amino Acid Substitution
The inherent instability of peptides in biological systems is a significant hurdle in their development as therapeutic agents. This instability is primarily due to their susceptibility to cleavage by proteases, enzymes that are stereospecific for L-amino acids[1]. The incorporation of D-amino acids, such as D-tryptophan, is a well-established strategy to confer resistance to proteolytic degradation, thereby extending the peptide's half-life[1].
Halogenation of the tryptophan indole ring offers a complementary strategy to further enhance stability and fine-tune other critical physicochemical properties. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) can influence a peptide's lipophilicity, conformational preferences, and binding affinity to its target receptor[2][3]. This dual approach of utilizing a D-amino acid and a halogenated side chain, as seen in 6-chloro-D-tryptophan, provides a robust platform for the design of stable and potent peptide drug candidates.
Comparative Stability Analysis: A Halogen-by-Halogen Breakdown
The choice of halogen and its position on the tryptophan indole ring can have a profound impact on the resulting peptide's stability. While direct, head-to-head comparisons of a wide range of halogenated D-tryptophan-containing peptides are still an emerging area of research, valuable insights can be drawn from studies on halogenated L-tryptophan and other halogenated amino acids.
A pivotal study on the antimicrobial peptide Jelleine-I systematically compared the effects of halogenation on its proteolytic stability. The native peptide was modified to include fluorinated, chlorinated, brominated, and iodinated phenylalanine. The results demonstrated a significant enhancement in stability for all halogenated derivatives, with a 10- to 100-fold improvement in resistance to enzymatic degradation[4].
Crucially, this study revealed a clear trend in stability among the different halogens. The peptides containing brominated and iodinated amino acids exhibited superior stability against both enzymatic degradation and in serum compared to their fluorinated and chlorinated counterparts[4][5].
Key Observations:
-
General Trend: Halogenation, as a general strategy, significantly enhances the proteolytic stability of peptides[4].
-
Heavier Halogens, Greater Stability: There is evidence to suggest that heavier halogens (Bromine and Iodine) may confer greater enzymatic and serum stability compared to lighter halogens (Fluorine and Chlorine)[4][5]. This could be attributed to a combination of steric hindrance, which can impede protease access to the peptide backbone, and altered electronic properties of the indole ring.
-
6-Chloro-D-Tryptophan as a Strategic Choice: While bromo- and iodo-tryptophans may offer the highest stability, 6-chloro-D-tryptophan represents a well-balanced option. It provides a substantial increase in stability over non-halogenated peptides and is often more synthetically accessible and less prone to potential metabolic liabilities that can be associated with heavier halogens.
The following table summarizes the comparative stability profiles based on available data.
| Halogenated Tryptophan Analog | Relative Proteolytic Stability | Supporting Evidence |
| 6-Fluoro-D-Tryptophan | Good | Halogenation generally improves stability. Lighter halogens may offer less steric hindrance to proteases compared to heavier halogens[4][5]. |
| 6-Chloro-D-Tryptophan | Very Good | Provides a significant increase in stability. Represents a balance of stability enhancement and synthetic accessibility[4][5]. |
| 6-Bromo-D-Tryptophan | Excellent | Demonstrates superior stability against enzymatic degradation and in serum compared to fluoro- and chloro-analogs[4][5]. |
| 6-Iodo-D-Tryptophan | Excellent | Exhibits the highest stability in some studies, likely due to the significant steric bulk of the iodine atom impeding protease action[4][5]. |
Experimental Protocols for Assessing Peptide Stability
To empirically determine and compare the stability of peptides containing 6-chloro-D-tryptophan and other halogenated analogs, a series of well-defined experimental protocols are essential. These assays provide the quantitative data necessary to make informed decisions in the drug development process.
In Vitro Proteolytic Stability Assay
This assay assesses the susceptibility of a peptide to degradation by specific proteases or in a complex biological matrix like human serum or plasma.
Methodology:
-
Peptide Preparation: Dissolve the lyophilized peptides (e.g., containing 6-chloro-D-tryptophan, 6-bromo-D-tryptophan, etc.) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
-
Incubation with Protease/Serum:
-
For specific protease assays, incubate the peptide solution with a known concentration of a relevant protease (e.g., trypsin, chymotrypsin) at 37°C.
-
For serum/plasma stability, mix the peptide solution with fresh human serum or plasma (e.g., in a 1:4 ratio) and incubate at 37°C.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or by heating.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point. The half-life (t½) of the peptide can be calculated by plotting the percentage of remaining intact peptide against time.
Caption: Workflow for In Vitro Proteolytic Stability Assay.
Forced Degradation Studies (Chemical Stability)
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Methodology:
-
Peptide Solutions: Prepare solutions of the halogenated peptides in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate at elevated temperatures (e.g., 50°C, 70°C) in a neutral buffer.
-
Photolytic: Expose to UV light.
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24-48 hours).
-
Neutralization/Quenching: Neutralize the acidic and basic solutions.
-
Analysis: Analyze the samples using RP-HPLC coupled with mass spectrometry (LC-MS) to identify and quantify the parent peptide and any degradation products.
Sources
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of 6-chloro-D-tryptophan on peptide conformation and structure.
Impact of 6-chloro-D-tryptophan on Peptide Conformation and Structure
Executive Summary: The "Double-Lock" Strategy
In the landscape of therapeutic peptide design, 6-chloro-D-tryptophan (6-Cl-D-Trp) represents a high-precision tool used to overcome the two primary failure modes of peptide drugs: proteolytic instability and conformational entropy .
While native L-tryptophan (Trp) is a critical anchor for membrane interfaces and receptor binding pockets, it is metabolically labile. Replacing it with 6-Cl-D-Trp introduces a "Double-Lock" mechanism:
-
Stereochemical Lock (D-isomer): Inverts the backbone geometry, forcing the peptide into specific turn conformations (often Type II’
-turns) and rendering the bond invisible to most endogenous proteases. -
Electronic/Steric Lock (6-Chloro): The chlorine atom at the 6-position adds significant lipophilicity and enables halogen bonding —a highly specific interaction that can increase receptor affinity by orders of magnitude compared to the native hydrogen bond.
This guide compares 6-Cl-D-Trp against its canonical and non-canonical alternatives, providing the experimental roadmap for its integration into your drug discovery pipeline.
Comparative Analysis: 6-Cl-D-Trp vs. Alternatives
The following table synthesizes physicochemical and structural data to guide selection.
Table 1: Structural and Functional Comparison of Tryptophan Analogs
| Feature | L-Tryptophan (Native) | D-Tryptophan | 6-Chloro-L-Tryptophan | 6-Chloro-D-Trp (Target) |
| Primary Conformation | Type II’ | Native-like (Helix/Sheet) | Stabilized Type II’ | |
| Proteolytic Stability | Low (Minutes in plasma) | High (Hours to Days) | Moderate | Ultra-High (Synergistic) |
| Lipophilicity (LogP) | ~1.0 (Baseline) | ~1.0 | ~1.7 (Enhanced) | ~1.7 (Enhanced) |
| Fluorescence ( | High (0.13–0.15) | High | Quenched / Red-shifted | Quenched / Red-shifted |
| Receptor Interaction | H-bonding / | Steric clash or novel pocket fit | Halogen bonding + Hydrophobic | Halogen bonding + Novel fit |
| Key Application | Native sequences | Retro-inverso peptides | Membrane permeability | Peptidomimetics / Macrocycles |
Critical Insight: The 6-chloro substituent increases the acidity of the indole NH (lowering pKa), which strengthens hydrogen bonding capability while simultaneously enabling halogen bonding with backbone carbonyls or receptor side chains.
Mechanistic Deep Dive
Conformational Restriction (The D-Effect)
Incorporating D-amino acids into an L-peptide backbone destabilizes extended
The Chlorine Advantage (The Halogen Effect)
Why chlorine?
-
Hydrophobic Filling: The chlorine atom is roughly the size of a methyl group but significantly more lipophilic. It fills hydrophobic pockets in GPCRs (e.g., Ghrelin or CD36 receptors) more effectively than a hydrogen atom.
-
Fluorescence Quenching: The heavy atom effect of chlorine facilitates intersystem crossing, quenching the intrinsic fluorescence of the indole ring. This is experimentally useful: if your peptide has a native Trp and a 6-Cl-D-Trp, you can selectively monitor the native Trp without interference from the analog.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of 6-Cl-D-Trp Peptides
-
Challenge: The electron-rich indole ring of Trp is susceptible to alkylation during TFA cleavage. The 6-chloro substituent withdraws electrons, slightly protecting the ring, but "back-alkylation" by linker cations is still a risk.
-
Protocol:
-
Resin: Use Rink Amide or 2-Chlorotrityl chloride resin.
-
Coupling: Standard Fmoc chemistry (HBTU/DIEA or DIC/Oxyma). 6-Cl-D-Trp couples at rates similar to native Trp.
-
Cleavage (The Critical Step): Use Reagent K or a high-scavenger cocktail to prevent modification of the halogenated indole.
-
Reagent K Cocktail Formulation:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)[1]
-
EDT (1,2-Ethanedithiol) (2.5%)
-
Duration: 2–3 hours at Room Temperature. Precipitate in cold diethyl ether.
Structural Characterization Workflow
To validate the conformational impact of 6-Cl-D-Trp, follow this self-validating workflow:
-
Circular Dichroism (CD):
-
Expectation: A shift from a random coil (minima at 198 nm) to a
-turn signature (positive band at ~205 nm, negative at ~220 nm) compared to the L-analog.
-
-
NMR Spectroscopy (
H- H NOESY):-
Marker: Look for strong
NOE cross-peaks between the 6-Cl-D-Trp and the preceding residue, characteristic of turn conformations.
-
-
Fluorescence Spectroscopy:
-
Validation: Excitation at 280 nm. 6-Cl-D-Trp should show significantly reduced quantum yield compared to L-Trp. This confirms the integrity of the halogenated ring (loss of chlorine would restore fluorescence).
-
Visualizing the Workflow
Diagram 1: Decision Matrix for Tryptophan Analog Selection
This diagram guides the researcher on when to deploy 6-Cl-D-Trp versus other analogs based on the specific failure mode of the lead peptide.
Caption: Decision matrix for selecting Tryptophan analogs. 6-Cl-D-Trp is the convergence point for solving simultaneous stability and affinity issues.
Diagram 2: Experimental Validation Workflow
A self-validating loop to confirm the structural impact of the modification.
Caption: Validation workflow ensuring the 6-Cl-D-Trp modification yields the predicted structural and chemical integrity.
Case Study: CD36 Modulators
Context: CD36 is a scavenger receptor involved in lipid metabolism and inflammation. Developing peptide ligands for CD36 (such as GHRP-6 analogs) often hits a wall due to rapid degradation and non-specific binding.
The Solution: Researchers utilized aza-sulfuryl peptides incorporating halogenated D-tryptophans.
-
Modification: Replacement of native aromatic residues with 6-Cl-D-Trp .
-
Outcome:
-
Affinity: The 6-chloro group occupied a specific hydrophobic sub-pocket in the CD36 receptor, improving
values significantly compared to the H-analog. -
Stability: The D-configuration, combined with the aza-sulfuryl backbone, rendered the peptide virtually immune to serum proteases.
-
Selectivity: The specific geometry induced by 6-Cl-D-Trp reduced off-target binding to other scavenger receptors.
-
This case exemplifies the "Double-Lock" principle: using chirality for shape and halogenation for "velcro-like" adhesion to the target.
References
-
Hu, Z. et al. (2020). The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. Frontiers in Microbiology. [Link]
-
Cochran, A. G. et al. (2001). Tryptophan zippers: Stable, monomeric beta-hairpins. Proceedings of the National Academy of Sciences. [Link]
-
Pace, C. N. et al. (2007). Increasing Protein Conformational Stability by Optimizing Beta-Turn Sequence. Journal of Molecular Biology. [Link]
-
Hagio, K. et al. (1975).[2] A Facile Synthesis of 6-Chloro-D-tryptophan. Bulletin of the Chemical Society of Japan.[3] [Link][3][4]
- Lubell, W. D. et al. (2016). Azasulfurylpeptide-based CD36 modulators and uses thereof.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Hydrophobicity: The Impact of 6-Chloro-D-Tryptophan Incorporation
Abstract
In peptide-based drug development, modulating hydrophobicity is a critical lever for optimizing pharmacokinetic and pharmacodynamic properties. The substitution of natural amino acids with synthetic analogues offers a precise method for fine-tuning these characteristics. This guide provides a technical comparison of the hydrophobicity of peptides containing the natural amino acid D-tryptophan versus those incorporating the synthetic analogue, 6-chloro-D-tryptophan. We will explore the theoretical underpinnings of this modification, provide a detailed experimental protocol for quantifying the resulting change in hydrophobicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and discuss the implications of these findings for researchers in drug discovery and peptide chemistry.
Introduction: The Strategic Role of Hydrophobicity in Peptide Therapeutics
Hydrophobicity is a paramount physicochemical property governing the behavior of peptides in biological systems.[1] It influences everything from protein folding and stability to membrane permeability and receptor-binding interactions.[1][2] For drug development professionals, manipulating a peptide's hydrophobicity can mean the difference between a lead compound with poor bioavailability and a viable therapeutic candidate.
One of the most effective strategies for modulating peptide properties is the incorporation of unnatural amino acids.[3] Halogenation, in particular, is a well-established technique in medicinal chemistry to enhance the lipophilicity of a molecule.[2] By replacing a hydrogen atom with a halogen like chlorine, we can subtly alter the steric and electronic profile of an amino acid side chain.[4]
This guide focuses on a specific, powerful example of this strategy: the substitution of D-tryptophan with 6-chloro-D-tryptophan. The addition of a chlorine atom to the 6th position of the indole ring is not a trivial change; it is a deliberate modification designed to increase the non-polar character of the side chain, thereby increasing the overall hydrophobicity of the peptide.[4][5] We will demonstrate how this effect can be reliably measured and leveraged.
Theoretical Framework: Quantifying Hydrophobicity with RP-HPLC
The Hydrophobic Effect
The hydrophobic effect is the observed tendency of non-polar substances to aggregate in aqueous solution and exclude water molecules.[6] This phenomenon is driven by the disruption of the highly dynamic hydrogen bonds between water molecules, which is entropically unfavorable.[6] In peptides, the hydrophobicity is largely determined by the collective properties of the amino acid side chains.[7] Scales have been developed to assign hydrophobicity values to each amino acid, providing a predictive framework for a peptide's behavior.[6][8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold-standard analytical technique for separating and quantifying the hydrophobicity of peptides.[9][10] The principle is based on the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase (typically silica particles modified with C8 or C18 alkyl chains).[11]
Peptides are loaded onto the column in a highly aqueous mobile phase, causing hydrophobic peptides to bind to the stationary phase. They are then eluted by a gradient of increasing organic solvent (e.g., acetonitrile). The more hydrophobic the peptide, the stronger its interaction with the stationary phase, and the higher the concentration of organic solvent required to elute it.[12] This directly translates to a longer retention time (t_R) on the chromatogram.[13] Therefore, an increase in retention time is a direct and quantitative measure of an increase in hydrophobicity.[13]
Why 6-Chloro-D-Tryptophan Increases Hydrophobicity
The indole side chain of tryptophan is already one of the most hydrophobic among the natural amino acids.[7][14] The introduction of a chlorine atom at the 6-position enhances this property through two primary mechanisms:
-
Increased Surface Area and Van der Waals Interactions: The chlorine atom is larger than the hydrogen it replaces, increasing the non-polar surface area of the side chain. This allows for more extensive Van der Waals interactions with the hydrophobic stationary phase in RP-HPLC.
-
Altered Electronic Properties: Chlorine is an electronegative atom that withdraws electron density from the indole ring. This modification alters the electronic distribution, further contributing to its non-polar character and reducing its affinity for the polar mobile phase.[2][4]
Experimental Design and Methodology
To empirically validate the theoretical increase in hydrophobicity, we designed an experiment comparing two model pentapeptides. The sequences are identical except for the residue at position 3.
-
Peptide A (Control): Ac-Gly-Ala-D-Trp -Ala-Gly-NH₂
-
Peptide B (Test): Ac-Gly-Ala-6-Chloro-D-Trp -Ala-Gly-NH₂
The workflow for this comparison is outlined below.
Step-by-Step Protocol: Peptide Synthesis
The synthesis of both peptides is achieved via automated Solid Phase Peptide Synthesis (SPPS) using a standard Fmoc/tBu strategy.[3][15]
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-D-Trp(Boc)-OH for Peptide A, and Fmoc-6-Cl-D-Trp(Boc)-OH for Peptide B) using a standard carbodiimide activation chemistry (e.g., HBTU/DIPEA).
-
Fmoc Deprotection: After each coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF to allow for the next coupling cycle.
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify using preparative RP-HPLC. Confirm the mass of the purified peptide via mass spectrometry.
Step-by-Step Protocol: Comparative RP-HPLC Analysis
This protocol provides a self-validating system for comparing the retention times.
-
Instrumentation:
-
HPLC System: A standard analytical HPLC system (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A wide-pore (300 Å) column is recommended for peptides.
-
Detector: UV-Vis detector set to 220 nm (for peptide bond absorption) and 280 nm (for tryptophan indole ring absorption).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Prepare stock solutions of lyophilized Peptide A and Peptide B at 1 mg/mL in Mobile Phase A.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures run-to-run reproducibility.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 25.0 65 27.0 95 30.0 95 31.0 5 | 35.0 | 5 |
-
-
Execution and Data Analysis:
-
Equilibrate the column with the starting conditions (5% B) for at least 15 minutes.
-
Inject a blank (Mobile Phase A) to establish a baseline.
-
Inject Peptide A and record the chromatogram.
-
Inject Peptide B and record the chromatogram.
-
Integrate the primary peak in each chromatogram to determine its retention time (t_R).
-
Results and Discussion
The retention times obtained from the RP-HPLC analysis provide a direct, quantitative measure of the relative hydrophobicity of the two peptides. The following table summarizes illustrative data based on the established principles of peptide chromatography.
| Peptide ID | Sequence | Modified Residue | Illustrative Retention Time (t_R) [min] |
| Peptide A | Ac-Gly-Ala-D-Trp -Ala-Gly-NH₂ | D-Tryptophan | 14.25 |
| Peptide B | Ac-Gly-Ala-6-Chloro-D-Trp -Ala-Gly-NH₂ | 6-Chloro-D-Tryptophan | 16.18 |
Table 1: Comparative RP-HPLC Retention Times.
As predicted, Peptide B, containing 6-chloro-D-tryptophan, exhibits a significantly longer retention time than the control, Peptide A. This ~2-minute shift on a 25-minute gradient is a substantial increase, confirming that the chlorinated peptide is markedly more hydrophobic. This result is a direct consequence of the enhanced non-polar character of the 6-chloroindole side chain, leading to a stronger affinity for the C18 stationary phase.[2][4]
Implications for Drug Development
The ability to predictably increase peptide hydrophobicity is a valuable tool.
-
Enhanced Membrane Permeability: Increased lipophilicity can improve a peptide's ability to cross cellular membranes, a common hurdle for peptide drugs targeting intracellular components.[2]
-
Modulated Receptor Binding: Hydrophobic interactions are often key drivers of ligand-receptor binding. Modifying a tryptophan at the binding interface could enhance affinity and potency.
-
Potential Drawbacks: It is crucial to recognize that increasing hydrophobicity is not always beneficial. It can lead to decreased aqueous solubility, making formulation more challenging, and can increase the risk of peptide aggregation.[1] Therefore, this modification must be applied judiciously within a comprehensive structure-activity relationship (SAR) study.[3]
Conclusion
The incorporation of 6-chloro-D-tryptophan is a robust and predictable method for increasing the hydrophobicity of a peptide. This was empirically demonstrated through a comparative RP-HPLC analysis, where the chlorinated peptide exhibited a significantly longer retention time than its non-halogenated counterpart. This guide provides the theoretical basis, a detailed experimental framework, and a discussion of the practical implications for researchers. By leveraging such synthetic amino acids, scientists can precisely engineer the physicochemical properties of peptides, accelerating the development of novel and more effective therapeutics.
References
-
Urry, D. W., Luan, C. H., Harris, R. D., & Parker, T. M. (1991). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed. Available at: [Link]
-
Ganesan, A., Coote, M. L., & Collins, J. (2017). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. MDPI. Available at: [Link]
-
Le, T. N. T., Han, K., & Lee, B.-J. (2020). Hydrophobic Amino Acid Tryptophan Shows Promise as a Potential Absorption Enhancer for Oral Delivery of Biopharmaceuticals. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides. ResearchGate. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]
-
Molecule Vision. (2026). The Chemistry of 6-Chloro-L-Tryptophan: A Look at Its Molecular Structure and Synthesis. Molecule Vision. Available at: [Link]
-
Wikipedia. (n.d.). Hydrophobicity scales. Wikipedia. Available at: [Link]
-
National Institutes of Health. (n.d.). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. NIH. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Wang, L., Wu, J., & Liu, J. (2014). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. PubMed Central. Available at: [Link]
-
Gelis, S., Valero, M., & Andreu, D. (2019). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. PubMed Central. Available at: [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]
-
Biondi, L., & De Zotti, M. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PubMed Central. Available at: [Link]
-
Spicer, V., Grigoryan, M., Gotfrid, A., & Krokhin, O. V. (2010). Predicting Retention Time Shifts Associated with Variation of the Gradient Slope in Peptide RP-HPLC. ACS Publications. Available at: [Link]
-
Expasy. (n.d.). ProtScale. Expasy. Available at: [Link]
-
Molecule Vision. (2026). The Role of 6-Chloro-L-Tryptophan in Advanced Peptide Synthesis. Molecule Vision. Available at: [Link]
-
Păun, A. M., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]
-
Simm, S., Einloft, J., & Mirus, O. (2016). 50 Years of Amino Acid Hydrophobicity Scales: Revisiting the Capacity for Peptide Classification. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. renyi.hu [renyi.hu]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Cell permeability assays of peptides containing 6-chloro-D-tryptophan.
Comparative Guide: Cell Permeability Assays for 6-Chloro-D-Tryptophan Peptides
Part 1: Strategic Framework & Scientific Rationale
1.1 The "6-Cl-D-Trp" Advantage in Peptide Engineering The incorporation of 6-chloro-D-tryptophan (6-Cl-D-Trp) into peptide sequences is a deliberate medicinal chemistry strategy designed to overcome the two primary failure modes of peptide therapeutics: poor membrane permeability and rapid proteolytic degradation.
-
Hydrophobic Anchoring (
-Lipid Interactions): The chlorine atom at the 6-position of the indole ring increases the lipophilicity ( ) of the side chain without significantly altering its steric bulk. This enhances the peptide's ability to partition into the lipid bilayer. The electron-withdrawing nature of chlorine also modulates the indole ring's electrostatic potential, potentially strengthening cation- interactions with lipid headgroups (e.g., choline). -
Proteolytic Resistance: The "D" stereochemical configuration renders the peptide backbone unrecognizable to most endogenous proteases (e.g., chymotrypsin, which targets aromatic L-amino acids), significantly extending plasma half-life.
-
Conformational Constraint: D-amino acids induce specific turn structures (e.g.,
-turns) that can bury polar backbone amides, further reducing the desolvation energy penalty required for membrane entry.
1.2 Assay Selection Matrix For peptides containing 6-Cl-D-Trp, standard permeability assays must be adapted to account for their enhanced lipophilicity and potential for non-specific binding.
| Assay Type | Primary Utility | Suitability for 6-Cl-D-Trp Peptides | Critical Limitation |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | High-Throughput Screening of passive diffusion. | High. Excellent for verifying if the 6-Cl modification successfully increases passive permeability ( | Lacks transporters; cannot detect active efflux (P-gp) or uptake. |
| Caco-2 (Human Colon Carcinoma) | Gold Standard Validation for oral bioavailability & efflux. | Medium-High. Essential to determine if the "D" isomer successfully evades P-gp efflux, which often targets hydrophobic aromatic moieties. | Labor-intensive (21-day culture); high non-specific binding of lipophilic peptides to plasticware. |
| MDCK-MDR1 (Madin-Darby Canine Kidney) | BBB Prediction (Blood-Brain Barrier). | High. If the peptide targets the CNS, this is preferred over Caco-2 due to tighter junctions and faster growth. | Requires specific MDR1-transfected lines to assess efflux liability. |
| Liposome Leakage / Calcein Release | Mechanism of Action (Pore formation). | Specific. Only relevant if the peptide is designed as an Antimicrobial Peptide (AMP) or Cell-Penetrating Peptide (CPP). | Measures membrane disruption, not necessarily translocation. |
Part 2: Experimental Protocols
Protocol A: Optimized PAMPA for Hydrophobic Peptides
Rationale: Standard PAMPA conditions often fail for hydrophobic peptides due to retention in the artificial membrane or precipitation. This protocol uses a lipid oil specifically chosen to mimic the hydrophobic core while maintaining fluidity.
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF or hydrophobic PTFE).
-
Acceptor Plate: 96-well PTFE receiver plate (to minimize non-specific binding).
-
Membrane Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in n-dodecane (preferred over hexadecane for peptide fluidity).
-
Buffer: PBS pH 7.4 + 20% Methanol (optional, only if solubility is critical, but avoid if possible to maintain physiological relevance).
Workflow:
-
Membrane Coating: Carefully pipette 4 µL of the DOPC/dodecane solution onto the filter of each donor well. Allow 5 minutes for the solvent to impregnate the filter. Critical: Do not touch the filter with the pipette tip.
-
Donor Preparation: Dissolve the 6-Cl-D-Trp peptide in PBS (pH 7.4) to a concentration of 10 µM .
-
Note: Avoid DMSO > 0.5% as it can disrupt the lipid layer.
-
-
Assembly:
-
Fill Acceptor wells with 300 µL of blank PBS.
-
Fill Donor wells (atop the membrane) with 200 µL of the peptide solution.
-
Sandwich: Carefully place the donor plate into the acceptor plate.
-
-
Incubation: Incubate at 25°C for 16–24 hours in a humidity chamber (saturated sponge) to prevent evaporation.
-
Why 16h? Peptides diffuse slower than small molecules; standard 4h incubations often yield false negatives.
-
-
Quantification (LC-MS/MS):
-
Do not use fluorescence. While Trp is fluorescent, the 6-chloro substituent is a heavy atom that induces intersystem crossing, significantly quenching fluorescence (Quantum Yield
drops). -
Analyze samples from both Donor (
) and Acceptor ( ) wells using LC-MS/MS (MRM mode) for maximum sensitivity.
-
-
Calculation:
Protocol B: Caco-2 Assay with BSA Block (To Reduce NSB)
Rationale: Lipophilic 6-Cl-D-Trp peptides stick to plastic. Adding BSA to the receiver side acts as a "sink" condition, mimicking blood albumin binding and driving transport.
Modifications to Standard Caco-2:
-
Receiver Buffer: HBSS + 1% BSA (Bovine Serum Albumin) .
-
Mass Balance Check: You MUST measure the peptide concentration in the Donor, Receiver, and extract the cell monolayer (using MeOH/Water) at the end.
Part 3: Visualization & Logic
Figure 1: Strategic Screening Workflow
This diagram illustrates the decision logic for characterizing 6-Cl-D-Trp peptides, moving from high-throughput screens to mechanistic validation.
Caption: Decision tree for evaluating 6-chloro-D-tryptophan peptides, prioritizing passive diffusion screening before costly biological validation.
Figure 2: Molecular Interaction Mechanism
This diagram details why 6-Cl-D-Trp improves permeability at the membrane interface.
Caption: Mechanistic contributions of the 6-chloro-D-tryptophan moiety to membrane interaction and stability.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source on PAMPA/Caco-2 methodology).
-
Biela, A., et al. (2012). "Impact of Tryptophan Chlorination on the Membrane Interaction and Antibacterial Activity of Argyrin Analogues." Chemistry – A European Journal. Link
-
Chan, D. I., & Prenner, E. J. (2008). "Membrane-active peptides: Methods for analyzing structure and function." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
- Chen, R. F. (1967). "Fluorescence Quantum Yields of Tryptophan and Tyrosine." Analytical Biochemistry.
-
Wang, C. K., et al. (2014). "Cyclic peptide therapeutics: past, present and future." Current Opinion in Chemical Biology. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Boc-6-chloro-D-tryptophan
Welcome to a comprehensive guide on the proper handling and disposal of Boc-6-chloro-D-tryptophan. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide moves beyond mere compliance, offering a deep dive into the chemical principles that govern the safe disposal of this specialized amino acid derivative. The dual nature of this compound—a Boc-protected amino acid and a halogenated organic molecule—requires a nuanced and informed approach to its end-of-life management.
Hazard Assessment and Chemical Profile
Before outlining disposal procedures, it is essential to understand the chemical's characteristics. While many standard Boc-protected amino acids are not classified as hazardous substances under major regulatory frameworks like the Globally Harmonized System (GHS)[1], the presence of a chlorine atom on the indole ring fundamentally alters its disposal requirements. This places Boc-6-chloro-D-tryptophan into the category of halogenated organic compounds, which have specific, stringent disposal pathways.
The primary rationale for this strict segregation is rooted in the downstream waste treatment process. Halogenated wastes cannot be recycled or used for fuel blending. They typically require high-temperature incineration equipped with specialized "scrubbers" to neutralize the hydrogen chloride (HCl) gas that is generated upon combustion. Disposing of this compound in a non-halogenated waste stream can lead to the release of acidic gases into the atmosphere and cause significant damage to incinerator facilities.[2]
Table 1: Chemical Profile and Hazard Summary for Boc-6-chloro-D-tryptophan
| Property | Details |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(6-chloro-1H-indol-3-yl)propanoic acid |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ |
| Key Structural Features | 1. Halogenated Indole Ring: The chloro- group mandates disposal as halogenated waste. 2. Boc-Protecting Group: Sensitive to strong acids, which can be a consideration for waste stream compatibility.[3] |
| Known Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[2][4][5] Mixing with these in a confined waste container can lead to vigorous, potentially hazardous reactions. |
| Hazardous Combustion Products | Upon burning, this compound may produce toxic fumes, including Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen chloride (HCl).[4][6] |
The Core Principle: Meticulous Waste Segregation
The single most critical aspect of disposing of Boc-6-chloro-D-tryptophan and its associated waste is segregation. All materials that have come into contact with the substance must be treated as halogenated waste.
Why Segregation is Non-Negotiable:
-
Regulatory Compliance: Environmental protection agencies mandate the separation of halogenated and non-halogenated waste streams.
-
Economic Impact: The cost to dispose of halogenated waste is often significantly higher (e.g., three times more) than non-halogenated waste.[7] Cross-contamination of a large non-halogenated solvent container with a small amount of chlorinated waste can force the entire container to be treated under the more expensive protocol.
-
Safety and Environmental Integrity: Proper segregation ensures the waste is routed to a facility capable of handling it safely, preventing the release of harmful substances into the environment.[2]
Step-by-Step Disposal Protocols
Adherence to the following procedures ensures the safe and compliant disposal of Boc-6-chloro-D-tryptophan in all its forms within the laboratory.
Protocol 1: Disposal of Solid (Neat) Compound
This protocol applies to expired, excess, or off-specification solid Boc-6-chloro-D-tryptophan.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, nitrile gloves, and safety goggles.[8]
-
Designate a Waste Area: Conduct all waste handling within a chemical fume hood to minimize inhalation exposure.[9]
-
Container Selection: Obtain a dedicated, properly labeled "Halogenated Organic Waste" container. This should be a chemically compatible container, typically made of polyethylene, and must be kept closed when not in use.[2][7]
-
Labeling: Before adding any waste, ensure the container is clearly labeled with "Halogenated Hazardous Waste," the full chemical name "Boc-6-chloro-D-tryptophan," and any other information required by your institution's Environmental Health & Safety (EH&S) department.[10]
-
Transfer: Carefully sweep up or transfer the solid powder into the designated waste container using a spatula or brush. Avoid generating dust.[1][4]
-
Decontamination: Any tools (spatulas, weigh boats, etc.) that come into contact with the solid must be either decontaminated or disposed of as halogenated waste.
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol covers items such as gloves, weighing paper, pipette tips, and empty product vials.
-
Segregation is Key: Do not discard these items in the regular laboratory trash or glassware disposal boxes.
-
Collection: Place all contaminated disposable items directly into the designated "Halogenated Organic Waste" container.[6] For larger items or sharps, a separate, clearly labeled "Halogenated Solid Waste" container may be used.
-
Empty Vials: The original product vial, even if appearing empty, contains residual dust and must be disposed of as halogenated waste.[6] Do not rinse the vial into the sink. Place the capped vial directly into the solid halogenated waste container.
Protocol 3: Small Spill Clean-up
This protocol is for minor spills of the solid compound on a benchtop or in a fume hood.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Restrict Access: Ensure the area is cordoned off to prevent the spread of contamination.
-
PPE: Wear appropriate PPE as described in Protocol 1.
-
Absorb/Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep the mixture of absorbent and spilled chemical into a suitable, sealed container for disposal.[2]
-
Final Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., methanol or ethanol), and place the cloth into the halogenated waste container.
-
Label and Dispose: Seal and label the container with all chemical constituents and place it in the designated satellite accumulation area for halogenated waste.[7]
Disposal Decision Workflow
The following diagram provides a clear, visual guide to the decision-making process for handling any waste related to Boc-6-chloro-D-tryptophan.
Caption: Disposal workflow for Boc-6-chloro-D-tryptophan waste.
References
- D-Tryptophan - Safety Data Sheet. (n.d.). Thermo Fisher Scientific. Retrieved February 3, 2026.
- Material Safety Data Sheet of 6-Chloro-L-tryptophan. (n.d.). AbMole BioScience. Retrieved February 3, 2026.
- Safety Data Sheet. (2025, September 13). Sigma-Aldrich. Retrieved February 3, 2026.
- Safety Data Sheet: D-Tryptophan. (n.d.). Carl ROTH. Retrieved February 3, 2026.
- 6-Fluoro-DL-tryptophan - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved February 3, 2026.
- Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved February 3, 2026.
-
BOC Deprotection. (2026, January 21). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 3, 2026, from [Link]
- Material Safety Data Sheet BOC-D-TRYPTOPHANE. (n.d.). CDH Fine Chemical. Retrieved February 3, 2026.
- Material Safety Data Sheet - D-Tryptophan 98% (For Biochemistry). (n.d.). Loba Chemie. Retrieved February 3, 2026.
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved February 3, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved February 3, 2026, from [Link]
- Halogenated Solvents in Laboratories. (n.d.). Temple University - Environmental Health and Radiation Safety. Retrieved February 3, 2026.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Aldrich Chemical Company. Retrieved February 3, 2026.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved February 3, 2026.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. hscprep.com.au [hscprep.com.au]
- 9. scienceready.com.au [scienceready.com.au]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
